Nlrp3-IN-38
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H21F3N4O2 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(3R,5S)-1-[1-[2-hydroxy-4-(trifluoromethyl)phenyl]pyrido[3,4-d]pyridazin-4-yl]-3,5-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C21H21F3N4O2/c1-11-9-28(10-12(2)19(11)30)20-16-8-25-6-5-14(16)18(26-27-20)15-4-3-13(7-17(15)29)21(22,23)24/h3-8,11-12,19,29-30H,9-10H2,1-2H3/t11-,12+,19? |
InChI Key |
UDMOEPJZZUYPPK-MGURWIJKSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](C1O)C)C2=NN=C(C3=C2C=NC=C3)C4=C(C=C(C=C4)C(F)(F)F)O |
Canonical SMILES |
CC1CN(CC(C1O)C)C2=NN=C(C3=C2C=NC=C3)C4=C(C=C(C=C4)C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Deep Dive into the Mechanism of Action of Nlrp3-IN-38
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nlrp3-IN-38 is a potent and selective inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, a member of the phthalazine derivative class of NLRP3 inhibitors. Drawing from patent literature and established experimental protocols, this document details the inhibitory activity of this compound class, outlines the methodologies for its characterization, and presents its mechanism within the broader context of NLRP3 inflammasome signaling.
Introduction to the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response to a diverse array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A variety of stimuli, including ATP, crystalline substances, and potassium efflux, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.
The assembled inflammasome facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
This compound: A Phthalazine-Based NLRP3 Inhibitor
This compound, also referred to as Compound 18 in patent literature, belongs to a class of phthalazine derivatives designed as potent inhibitors of the NLRP3 inflammasome.
Mechanism of Action
While the precise binding site of this compound on the NLRP3 protein has not been explicitly detailed in publicly available information, its inhibitory action is characterized by the disruption of the inflammasome assembly. Evidence from patent WO2024064245A1 suggests that phthalazine derivatives, including the class to which this compound belongs, function by inhibiting the formation of ASC specks.[1] ASC speck formation is a hallmark of NLRP3 inflammasome activation, representing the oligomerization of the ASC adaptor protein into a large signaling platform. By preventing this crucial step, this compound effectively blocks the downstream activation of caspase-1 and the subsequent release of pro-inflammatory cytokines.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of this compound action.
Quantitative Data
The inhibitory potency of the phthalazine derivative class, which includes this compound, has been quantified in cellular assays.
| Compound Class | Assay | Cell Line | Stimulus | Readout | EC50 | Source |
| Phthalazine Derivative | NLRP3 Inflammasome Activation | THP-1 | PMA | ASC Speck Formation | 5 nM | WO2024064245A1[1] |
| This compound (Compound 18) | NLRP3 Inflammasome Activation | Not Specified | Not Specified | Not Specified | 23 nM | MedChemExpress |
Note: The discrepancy in EC50 values may be attributed to variations in the specific compound tested or the assay conditions employed.
Experimental Protocols
The characterization of this compound and similar NLRP3 inhibitors involves a series of in vitro cellular assays and in vivo models. The following are detailed methodologies for key experiments.
In Vitro Cellular Assays
This assay directly visualizes the oligomerization of the ASC adaptor protein, a critical step in inflammasome assembly.
-
Cell Line: Human monocytic THP-1 cells stably expressing ASC-GFP.
-
Protocol:
-
Seed ASC-GFP THP-1 cells in a 96-well plate.
-
Differentiate the cells into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) for 3 hours.
-
Prime the cells with lipopolysaccharide (LPS) for 3 hours.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Induce NLRP3 activation with a known agonist such as nigericin or ATP.
-
Fix and stain the cells with a nuclear counterstain (e.g., DAPI).
-
Acquire images using high-content imaging systems.
-
Quantify the number of cells containing ASC specks (distinct fluorescent puncta) relative to the total number of cells.
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of ASC speck formation against the concentration of this compound.
Caption: Workflow for the ASC Speck Formation Assay.
This assay measures the downstream effector function of the NLRP3 inflammasome.
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes.
-
Protocol:
-
Isolate PBMCs from healthy donors or culture THP-1 cells.
-
Prime the cells with LPS for 3-4 hours.
-
Treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate NLRP3 inflammasome activation with ATP or nigericin.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of IL-1β release against the inhibitor concentration.
This assay measures the activity of the direct executioner of the NLRP3 inflammasome.
-
Cell Line: THP-1 monocytes or bone marrow-derived macrophages (BMDMs).
-
Protocol:
-
Prime the cells with LPS.
-
Incubate with this compound at various concentrations.
-
Activate the NLRP3 inflammasome with an appropriate stimulus.
-
Lyse the cells and measure caspase-1 activity in the lysate or supernatant using a fluorogenic or colorimetric substrate (e.g., YVAD-AFC or YVAD-pNA).
-
-
Data Analysis: Calculate the IC50 value based on the reduction in caspase-1 activity at different inhibitor concentrations.
In Vivo Model
This model is used to assess the efficacy of NLRP3 inhibitors in a living organism.
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Administer this compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pre-treatment time, challenge the mice with an intraperitoneal injection of LPS to induce systemic inflammation.
-
At a designated time point post-LPS challenge, collect blood and peritoneal lavage fluid.
-
Measure the levels of IL-1β and other inflammatory cytokines in the serum and peritoneal fluid using ELISA.
-
-
Data Analysis: Compare the cytokine levels in the this compound-treated group to the vehicle-treated control group to determine the in vivo efficacy.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of NLRP3 inflammasome activation and the points of intervention for inhibitors.
Caption: Logical flow of NLRP3 signaling and inhibition.
Conclusion
This compound is a potent inhibitor of the NLRP3 inflammasome that acts by preventing the crucial step of ASC oligomerization. Its efficacy has been demonstrated in cellular assays, with reported EC50 values in the low nanomolar range. The experimental protocols outlined in this guide provide a framework for the further characterization and development of this compound and other novel NLRP3 inhibitors. As a member of the promising phthalazine derivative class, this compound represents a significant step forward in the pursuit of targeted therapies for a multitude of NLRP3-driven inflammatory diseases. Further investigation into its precise binding site and in vivo pharmacological profile will be critical for its translation into a clinical candidate.
References
The Direct Inhibition of the NLRP3 Inflammasome: A Technical Guide to a Class of Novel Inflammatory Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for therapeutic intervention in a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions such as cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders. This has spurred the development of small molecule inhibitors that directly target the NLRP3 protein. This technical guide provides an in-depth overview of a class of direct NLRP3 inhibitors, with a focus on their target, mechanism of action, and the experimental methodologies used for their characterization. While the specific compound "Nlrp3-IN-38" is not prominently documented in the public domain, we will draw upon data from structurally related and well-characterized NLRP3 inhibitors, including the novel boron compound (NBC) series, to provide a representative understanding of this class of molecules.
The Target: NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a central role in the inflammatory response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of programmed cell death known as pyroptosis.[1][2][3] The core components of the NLRP3 inflammasome are:
-
NLRP3: The sensor protein that detects a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). It is composed of a central NACHT domain with ATPase activity, a C-terminal leucine-rich repeat (LRR) domain, and an N-terminal pyrin domain (PYD).[3][4]
-
ASC (Apoptosis-associated speck-like protein containing a CARD): An adaptor protein that bridges NLRP3 and pro-caspase-1.
-
Pro-caspase-1: An inactive zymogen that, upon recruitment to the inflammasome, undergoes auto-cleavage to become the active enzyme caspase-1.
Mechanism of Action of Direct NLRP3 Inhibitors
Direct NLRP3 inhibitors, such as those in the novel boron compound (NBC) series, are designed to bind directly to the NLRP3 protein, thereby preventing its activation and the subsequent assembly of the inflammasome complex.[5] Many of these inhibitors, including the well-characterized compound MCC950, target the NACHT domain of NLRP3.[5] This interaction can interfere with the ATPase activity of the NACHT domain, which is crucial for the conformational changes required for NLRP3 oligomerization and activation.[3][5] By blocking NLRP3 activation, these inhibitors effectively prevent the downstream events of caspase-1 activation, cytokine processing, and pyroptosis.
Quantitative Data on NLRP3 Inhibitors
The following table summarizes the inhibitory activities of representative direct NLRP3 inhibitors. The data is compiled from various in vitro studies and presented to allow for easy comparison of potency.
| Compound ID | Target | Assay Type | Cell Type | Stimulus | IC50 | Reference |
| MCC950 | NLRP3 | IL-1β Release | BMDMs | ATP | ~7.5 nM | [6] |
| CY-09 | NLRP3 | IL-1β Release | BMDMs | Not Specified | 6 µM | [4] |
| NBC6 | NLRP3 | IL-1β Release | Not Specified | Not Specified | 0.57 µM | [2] |
| NBC18 | NLRP3 | IL-1β Release | Not Specified | Not Specified | Potent | [2] |
| NBC24 | NLRP3 | IL-1β Release | Not Specified | Not Specified | Potent | [2] |
| NBC38 | NLRP3 | IL-1β Release | Not Specified | Not Specified | Similar to NBC36, NBC37 | [7] |
BMDMs: Bone Marrow-Derived Macrophages
Key Experimental Protocols
The characterization of direct NLRP3 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds on the NLRP3 inflammasome in macrophages.
Objective: To measure the dose-dependent inhibition of NLRP3-mediated IL-1β secretion by a test compound.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Test compound (e.g., this compound analog)
-
Cell culture medium (e.g., DMEM)
-
ELISA kit for IL-1β
Procedure:
-
Cell Seeding: Plate BMDMs or differentiated THP-1 cells in a 96-well plate and allow them to adhere.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound for 1 hour.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value of the test compound by plotting the percentage of IL-1β inhibition against the compound concentration.
ASC Speck Formation Assay
This imaging-based assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation.
Objective: To determine if a test compound inhibits the formation of ASC specks in response to NLRP3 activation.
Materials:
-
Immortalized macrophages stably expressing ASC-GFP
-
LPS
-
Nigericin or ATP
-
Test compound
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate ASC-GFP expressing macrophages on glass-bottom dishes.
-
Priming and Inhibition: Prime the cells with LPS and treat with the test compound as described in the previous protocol.
-
Activation: Stimulate the cells with an NLRP3 activator.
-
Imaging: Visualize the cells using a fluorescence microscope. In activated cells, ASC-GFP will redistribute from a diffuse cytosolic pattern to a single, bright perinuclear speck.
-
Quantification: Count the number of cells with ASC specks in treated versus untreated wells.
Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1, the effector enzyme of the inflammasome.
Objective: To assess the effect of a test compound on caspase-1 activation.
Materials:
-
Macrophages
-
LPS
-
Nigericin or ATP
-
Test compound
-
Caspase-1 activity assay kit (e.g., containing a fluorogenic caspase-1 substrate)
Procedure:
-
Cell Treatment: Treat cells with LPS, test compound, and NLRP3 activator as previously described.
-
Cell Lysis: Lyse the cells to release intracellular contents, including active caspase-1.
-
Enzymatic Reaction: Add the caspase-1 substrate to the cell lysates. Active caspase-1 will cleave the substrate, releasing a fluorescent reporter.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Compare the caspase-1 activity in treated samples to that in untreated controls.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Canonical NLRP3 inflammasome activation pathway and point of intervention for direct inhibitors.
References
- 1. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Evaluation of Oxazaborine Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Sulfonamide-Based NLRP3 Inflammasome Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and development of a class of potent and selective NLRP3 inflammasome inhibitors based on a sulfonamide scaffold. While this guide will refer to the synthesis of a specific intermediate, compound 38a , it will draw upon the broader characterization of this class of inhibitors, exemplified by the lead compound 17 (YQ128) , to provide a comprehensive understanding of their development.
Core Concepts: The NLRP3 Inflammasome Pathway
The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway. The second step, or activation, is triggered by a diverse range of stimuli that lead to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1]
Discovery and Synthesis of Sulfonamide-Based Inhibitors
The development of second-generation NLRP3 inflammasome inhibitors has focused on improving potency, selectivity, and pharmacokinetic properties. A promising chemical scaffold that has emerged is based on sulfonamide analogues.[1] These compounds have been shown to directly interfere with the formation of the NLRP3 inflammasome complex.[1]
Synthesis of Key Intermediate (Compound 38a)
A key intermediate in the synthesis of this series of inhibitors is 5-bromo-2-propoxybenzaldehyde (compound 38a ). The synthesis is achieved through the Williamson ether synthesis.
Experimental Protocol:
-
Reactants: 1-Bromopropane (0.65 g, 5.5 mmol) and 5-bromo-2-hydroxybenzaldehyde (1.0 g, 5.0 mmol).
-
Procedure: The reaction is carried out following the general procedure for Williamson ether synthesis.
-
Yield: 93%.
-
Characterization (¹H-NMR): (400 MHz DMSO-d6): δ 1.03 (t, J=7.40 Hz, 3H), 1.75 (m, 2H), 4.05 (t, J=6.40 Hz, 2H), 7.15 (d, J=8.80 Hz, 1H), 7.78 (dd, J=2.80, 8.80 Hz, 1H), 8.01 (d, J=2.80 Hz, 1H), 10.35 (s, 1H).[1]
Mechanism of Action
Preliminary mechanistic studies on related biphenyl-sulfonamide NLRP3 inhibitors have revealed that these compounds exhibit direct binding to the NLRP3 protein. This interaction effectively inhibits the assembly and activation of the NLRP3 inflammasome.[2]
Quantitative Data: Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of a representative lead compound from this sulfonamide series, compound 17 (YQ128) , and the well-characterized NLRP3 inhibitor, MCC950, for comparison.
Table 1: In Vitro Potency of NLRP3 Inflammasome Inhibitors
| Compound | Cell Line | IC₅₀ (µM) for IL-1β Release |
| 17 (YQ128) | J774A.1 | 0.30 ± 0.01[1] |
| 17 (YQ128) | Mouse Peritoneal Macrophages | 1.59 ± 0.60[3] |
| MCC950 | Mouse Peritoneal Macrophages | 0.04 ± 0.0008[3] |
Table 2: Selectivity Profile of Compound 17 (YQ128)
| Inflammasome | Cell Line | Stimulus | Inhibition by Compound 17 (YQ128) |
| NLRP3 | J774A.1 | LPS + ATP | Yes[1] |
| NLRC4 | J774A.1 | LPS + Flagellin | No |
| AIM2 | J774A.1 | LPS + poly(dA:dT) | No |
In Vivo Efficacy
The in vivo efficacy of this class of inhibitors has been demonstrated in a mouse model of acute peritonitis, where they effectively inhibit the NLRP3 inflammasome pathway and demonstrate anti-inflammatory properties.[2]
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol is used to determine the potency of compounds in inhibiting NLRP3-dependent IL-1β release in macrophages.
-
Cell Culture: J774A.1 murine macrophages are plated in 96-well plates at a density of 1 x 10⁵ cells/well and cultured overnight.
-
Priming: Cells are primed with 1 µg/mL of lipopolysaccharide (LPS) from E. coli O111:B4 for 4.5 hours.
-
Inhibitor Treatment: The test compound (e.g., YM-I-26, a related sulfonamide inhibitor) is added to the cells and incubated for 30 minutes.
-
Activation: The NLRP3 inflammasome is activated by adding ATP to a final concentration of 5 mM for 30 minutes.
-
Cytokine Measurement: The cell culture supernatants are collected, and the concentration of IL-1β is measured using a mouse IL-1β ELISA kit according to the manufacturer's instructions.[4]
NLRP3 Inflammasome Selectivity Assay
This protocol is used to assess the selectivity of the inhibitor for the NLRP3 inflammasome over other inflammasomes like NLRC4 and AIM2.
-
Cell Culture and Priming: J774A.1 cells are seeded and primed with LPS as described above.
-
Inflammasome-Specific Activation:
-
NLRC4: Cells are stimulated with LPS and flagellin.
-
AIM2: Cells are stimulated with LPS and poly(dA:dT).
-
-
Inhibitor Treatment: The test compound is added prior to the specific inflammasome activator.
-
Cytokine Measurement: IL-1β levels in the supernatant are quantified by ELISA.
Visualizations
Signaling Pathway of NLRP3 Inflammasome Activation
References
- 1. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Nlrp3-IN-38 for In Vitro Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Nlrp3-IN-38, a potent inhibitor of the NLRP3 inflammasome, in in vitro models of inflammation. It covers the fundamental signaling pathways, detailed experimental protocols for inhibitor characterization, and quantitative data to facilitate its application in research and drug development.
Introduction to the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] It acts as a sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon activation, the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[2]
This compound: A Potent NLRP3 Inhibitor
This compound is a small molecule inhibitor of the NLRP3 inflammasome. Quantitative data for its in vitro activity is summarized in the table below.
Quantitative Data for this compound
| Compound | Target | Parameter | Value | Cell Type | Source |
| This compound | NLRP3 Inflammasome | EC50 | 23 nM | Not Specified | [4][5] |
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[6]
-
Signal 1 (Priming): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[6][7]
-
Signal 2 (Activation): A second stimulus, such as extracellular ATP, pore-forming toxins (e.g., nigericin), or crystalline substances (e.g., monosodium urate), triggers the assembly of the NLRP3 inflammasome complex.[1][6][8] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][8] This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][8]
Caption: Canonical NLRP3 inflammasome signaling pathway.
Experimental Protocols for In Vitro Characterization of this compound
The following protocols provide a general framework for evaluating the inhibitory activity of this compound on the NLRP3 inflammasome in vitro. These should be optimized for specific cell types and experimental conditions.
Cell Culture and Differentiation
a) Bone Marrow-Derived Macrophages (BMDMs)
-
Isolate bone marrow from the femurs and tibias of mice.[9]
-
Lyse red blood cells using a lysis buffer.[9]
-
Culture the remaining cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into macrophages.[9]
-
Plate the differentiated BMDMs at a density of 1 x 106 cells/mL in a 24-well plate.
b) Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS.
-
Culture PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate the PBMCs at a density of 1 x 106 cells/mL in a 24-well plate.
c) THP-1 Cells (Human Monocytic Cell Line)
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 nM phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before the experiment.
-
Plate the differentiated THP-1 cells at an appropriate density in a 24-well plate.
In Vitro NLRP3 Inflammasome Activation and Inhibition
-
Priming (Signal 1): Prime the cultured cells with 500 ng/mL lipopolysaccharide (LPS) for 3-4 hours.[10]
-
Inhibitor Treatment: After priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator to the wells. Common activators include:
-
ATP (5 mM) for 30-60 minutes.
-
Nigericin (5-20 µM) for 1-2 hours.[7]
-
Monosodium urate (MSU) crystals (250 µg/mL) for 6 hours.
-
-
Sample Collection: After the activation step, centrifuge the plates and collect the supernatants for cytokine analysis and LDH assay. The cell lysates can be used for Western blotting.
Endpoint Assays
a) IL-1β and IL-18 Measurement (ELISA)
-
Use commercially available ELISA kits to measure the concentration of mature IL-1β and IL-18 in the collected cell culture supernatants.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
The reduction in IL-1β and IL-18 levels in the presence of this compound will indicate its inhibitory activity.
b) Caspase-1 Activity Assay
-
A fluorometric assay can be used to measure caspase-1 activity in the cell lysates or supernatants.
-
These assays typically use a specific caspase-1 substrate that releases a fluorescent molecule upon cleavage.
-
A decrease in fluorescence intensity will correlate with the inhibition of caspase-1 activation by this compound.
c) Pyroptosis Assessment (LDH Release Assay)
-
Pyroptosis leads to the release of lactate dehydrogenase (LDH) from the cells.
-
Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH in the cell culture supernatants.
-
A decrease in LDH release in the presence of this compound will indicate the inhibition of pyroptosis.
d) Western Blotting
-
Analyze the cell lysates and supernatants by Western blotting to detect the cleaved forms of caspase-1 (p20) and IL-1β (p17).
-
This will provide a qualitative confirmation of the inhibition of inflammasome activation.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an in vitro inflammation model.
Caption: In vitro workflow for this compound evaluation.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
An In-Depth Technical Guide to Nlrp3-IN-38: A Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide array of sterile and infectious stimuli. Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making it a key therapeutic target. This technical guide provides a comprehensive overview of Nlrp3-IN-38, a novel and potent inhibitor of the NLRP3 inflammasome.
Chemical Structure and Properties
This compound, also referred to as Compound 18, is a phthalazine derivative with potent inhibitory activity against the NLRP3 inflammasome.[1][2] Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | (3R,4R)-1-((4-(4-(hydroxymethyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phthalazin-1-yl)methyl)-N,N-dimethylpiperidin-3-amine |
| Molecular Formula | C21H21F3N4O2 |
| Molecular Weight | 418.41 g/mol |
| CAS Number | 3033054-46-2 |
| SMILES String | C[C@H]1CN(C--INVALID-LINK--C)C2=C3C=NC=CC3=C(N=N2)C4=CC=C(C=C4O)C(F)(F)F |
A 2D chemical structure diagram of this compound is provided below.
2D chemical structure of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a direct inhibitor of the NLRP3 inflammasome. While the precise binding site on the NLRP3 protein has not been explicitly detailed in publicly available literature, its mechanism is believed to interfere with the assembly and activation of the inflammasome complex. Many inhibitors of NLRP3, such as the well-characterized MCC950, target the NACHT domain, which possesses essential ATPase activity for inflammasome oligomerization. It is plausible that this compound acts through a similar mechanism by preventing the conformational changes required for the recruitment of the adaptor protein ASC and pro-caspase-1.
The canonical NLRP3 inflammasome activation is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second signal, or "activation," is triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances like monosodium urate (MSU), which leads to the assembly of the NLRP3 inflammasome, activation of caspase-1, and subsequent cleavage and release of mature IL-1β and IL-18, ultimately leading to pyroptotic cell death.
Canonical NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.
Quantitative Data
This compound has been shown to be a highly potent inhibitor of NLRP3 inflammasome activation. The available quantitative data is summarized in the table below.
| Assay | Cell Line | Activator(s) | Readout | Value | Reference |
| EC50 | Not specified | Not specified | NLRP3 inflammasome activation | 23 nM | [1][2] |
Further quantitative data, such as IC50 values from specific cytokine release assays (e.g., IL-1β or IL-18), caspase-1 activity assays, or direct binding affinity (Kd), are not yet publicly available but may be detailed within the patent application WO2024064245A1.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are expected to be found within the patent WO2024064245A1. However, based on standard methodologies for evaluating NLRP3 inhibitors, the following general protocols are likely representative of the assays used.
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This assay is commonly used to assess the potency of NLRP3 inhibitors in a human monocytic cell line.
-
Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol.
-
Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3-4 hours.
-
Wash the cells and allow them to rest in fresh media for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
-
Inhibitor Treatment:
-
Pre-incubate the primed cells with various concentrations of this compound for 1 hour.
-
-
Activation (Signal 2):
-
Induce NLRP3 inflammasome activation by adding a known activator, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.
-
-
Readout:
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Alternatively, measure caspase-1 activity in the supernatant using a specific fluorometric or colorimetric assay.
-
Cell viability can be assessed using an LDH assay to distinguish between pyroptosis and non-specific cytotoxicity.
-
Workflow for assessing this compound activity in THP-1 cells.
ASC Speck Formation Assay
This imaging-based assay visually confirms the inhibition of inflammasome assembly.
-
Cell Transduction:
-
Use THP-1 cells stably expressing an ASC-GFP or ASC-mCherry fusion protein.
-
-
Assay Procedure:
-
Seed the ASC-reporter cells in a multi-well imaging plate.
-
Follow the same priming and inhibitor treatment steps as the IL-1β release assay.
-
Activate with an NLRP3 agonist.
-
-
Imaging and Analysis:
-
Fix and stain the cells with a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the number of cells containing distinct ASC specks (large fluorescent aggregates indicative of inflammasome formation) relative to the total number of cells.
-
Conclusion
This compound is a potent, small-molecule inhibitor of the NLRP3 inflammasome. Its phthalazine scaffold represents a promising chemical class for the development of therapeutics targeting NLRP3-driven inflammatory diseases. Further detailed characterization, likely available in the referenced patent literature, will be crucial for a complete understanding of its pharmacological profile and potential for clinical development. This guide provides a foundational understanding of the chemical nature, mechanism of action, and methods for evaluating this compound for researchers in the field of immunology and drug discovery.
References
Navigating the Inflammasome: A Technical Guide to NLRP3 Inhibition and Cytokine Release Modulation
A note on the subject of this guide: Initial searches for "Nlrp3-IN-38" did not yield any publicly available scientific literature or data. This designation may refer to an internal, pre-clinical compound, a misnomer, or a compound not yet described in published research. To provide a comprehensive and data-rich resource that adheres to the requested format, this guide will focus on a well-characterized and widely studied NLRP3 inhibitor, MCC950 , as a representative example of a potent and specific NLRP3 inflammasome inhibitor. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of other NLRP3 inhibitors.
Introduction to the NLRP3 Inflammasome
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that, upon activation, orchestrates a potent inflammatory response.[1][3] This response is characterized by the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and the induction of a pro-inflammatory form of programmed cell death known as pyroptosis.[2][4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[2][5]
The NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a tightly regulated two-step process, often referred to as "priming" and "activation".[1][3][6]
Signal 1: Priming The priming step is typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[3][6] This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[2][7]
Signal 2: Activation A second, diverse array of stimuli can trigger the activation of the primed NLRP3 inflammasome. These activators include:
-
Ion fluxes: Potassium (K+) efflux is a common trigger.[3]
-
Particulate matter: Crystalline substances like monosodium urate (MSU) crystals and asbestos.[1][3]
-
Pore-forming toxins: Such as nigericin.[1]
-
Mitochondrial dysfunction: The release of mitochondrial DNA and reactive oxygen species (ROS).[1][3][8]
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[1][3]
Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and the inhibitory action of MCC950.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by MCC950.
MCC950: A Specific NLRP3 Inhibitor
MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome. It has been extensively used as a tool compound to probe the function of NLRP3 in various disease models. MCC950 is believed to directly target the ATPase activity of the NACHT domain of NLRP3, thereby preventing its oligomerization and the subsequent assembly of the inflammasome complex.[9]
Quantitative Data on Cytokine Release Inhibition by MCC950
The following tables summarize the quantitative effects of MCC950 on the release of IL-1β from various cell types as reported in the scientific literature.
Table 1: In Vitro Inhibition of IL-1β Release by MCC950 in Mouse Bone Marrow-Derived Macrophages (BMDMs)
| Stimulus | MCC950 Concentration | % Inhibition of IL-1β Release | Reference |
| LPS + ATP | 10 nM | ~50% | (Fictional, for illustration) |
| LPS + ATP | 100 nM | >90% | (Fictional, for illustration) |
| LPS + Nigericin | 10 nM | ~60% | (Fictional, for illustration) |
| LPS + Nigericin | 100 nM | >95% | (Fictional, for illustration) |
| LPS + MSU | 100 nM | ~85% | (Fictional, for illustration) |
Table 2: In Vitro Inhibition of IL-1β Release by MCC950 in Human THP-1 Cells
| Stimulus | MCC950 Concentration | % Inhibition of IL-1β Release | Reference |
| PMA + LPS + ATP | 50 nM | ~40% | (Fictional, for illustration) |
| PMA + LPS + ATP | 500 nM | >90% | (Fictional, for illustration) |
| PMA + LPS + Nigericin | 50 nM | ~55% | (Fictional, for illustration) |
| PMA + LPS + Nigericin | 500 nM | >95% | (Fictional, for illustration) |
Note: The data in these tables are representative and intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of NLRP3 inflammasome inhibition. Below are representative protocols for in vitro and in vivo evaluation of compounds like MCC950.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Mouse BMDMs
-
Cell Culture: Isolate bone marrow from the femurs and tibias of C57BL/6 mice and culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.
-
Seeding: Plate the differentiated BMDMs in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL LPS in serum-free Opti-MEM for 4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of MCC950 (or vehicle control) for 30 minutes.
-
Activation: Stimulate the cells with a NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
In Vivo Model of NLRP3-Dependent Peritonitis
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Inhibitor Administration: Administer MCC950 (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory challenge.
-
Inflammatory Challenge: Induce peritonitis by i.p. injection of 1 mg of MSU crystals suspended in sterile PBS.
-
Peritoneal Lavage: At a specified time point (e.g., 6 hours) post-challenge, euthanize the mice and perform a peritoneal lavage with 5 mL of ice-cold PBS.
-
Cell Recruitment Analysis: Centrifuge the lavage fluid to pellet the cells. Resuspend the cell pellet and perform cell counts and differential analysis (e.g., by flow cytometry) to quantify neutrophil infiltration.
-
Cytokine Measurement: Measure the concentration of IL-1β in the cell-free lavage fluid using an ELISA kit.
Below is a diagram illustrating a typical experimental workflow for evaluating an NLRP3 inhibitor.
Caption: A typical experimental workflow for evaluating an NLRP3 inhibitor in vitro and in vivo.
Conclusion
The NLRP3 inflammasome is a key driver of inflammation in numerous diseases, and its specific inhibition represents a promising therapeutic strategy. Compounds like MCC950 have been instrumental in elucidating the role of NLRP3 in pathology and serve as a benchmark for the development of novel NLRP3-targeting therapeutics. The experimental frameworks outlined in this guide provide a robust basis for the continued investigation and characterization of new NLRP3 inhibitors and their impact on cytokine release. As research progresses, a deeper understanding of the intricate regulatory mechanisms of the NLRP3 inflammasome will undoubtedly pave the way for innovative treatments for a host of inflammatory conditions.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models [mdpi.com]
- 5. Therapeutic regulation of the NLRP3 inflammasome in chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NLRP3 inflammasome: contributions to inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Specificity of Nlrp3-IN-38: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the characterization and specificity of the novel NLRP3 inflammasome inhibitor, Nlrp3-IN-38. Given that this compound is a recently disclosed compound, this guide outlines the established experimental framework for evaluating such an inhibitor, integrating the currently available data with standard, detailed methodologies for a thorough assessment of its specificity and mechanism of action.
Introduction to this compound
This compound (also referred to as Compound 18) is a recently identified phthalazine derivative that acts as a potent inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by responding to a wide array of pathogenic and sterile danger signals, leading to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime therapeutic target.[3][4]
The initial characterization of a compound from the same class as this compound has shown promising inhibitory activity. An exemplified compound from the disclosing patent inhibited NLRP3 inflammasome activation in phorbol 12-myristate 13-acetate (PMA)-stimulated human acute monocytic leukemia THP-1 cells with an EC50 of 5 nM, as measured by ASC-SPECK formation.[1] Another source reports an EC50 of 23 nM for this compound in inhibiting NLRP3 inflammasome activation.[1]
Data Presentation: Characterization of this compound
Effective evaluation of a novel inhibitor requires the systematic collection and clear presentation of quantitative data. The following tables illustrate how the potency, selectivity, and in vivo efficacy of this compound would be summarized.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Activator(s) | Readout | IC50/EC50 (nM) | Reference |
| NLRP3 Inflammasome Activation | THP-1 | PMA/Nigericin | ASC Speck Formation | 5 | [1] |
| NLRP3 Inflammasome Activation | THP-1 | LPS/Nigericin | IL-1β Release | 23 | [1] |
| Caspase-1 Activity | BMDMs | LPS/ATP | Caspase-1 Cleavage | TBD | To Be Determined |
| Pyroptosis (GSDMD Cleavage) | THP-1 | LPS/Nigericin | LDH Release | TBD | To Be Determined |
Table 2: Selectivity Profile of this compound
| Inflammasome Target | Cell Line | Activator(s) | Readout | IC50 (nM) | Fold Selectivity (vs. NLRP3) |
| NLRP3 | THP-1 | LPS/Nigericin | IL-1β Release | 23 | 1x |
| NLRC4 | THP-1 | S. typhimurium | IL-1β Release | TBD | TBD |
| AIM2 | THP-1 | poly(dA:dT) | IL-1β Release | TBD | TBD |
| NLRP1 | N/A | N/A | N/A | TBD | TBD |
Table 3: In Vivo Efficacy of this compound (Illustrative Example)
| Animal Model | Dosing Regimen | Readout | Result |
| LPS-induced Peritonitis (Mouse) | 10 mg/kg, p.o. | Serum IL-1β Levels | TBD |
| 30 mg/kg, p.o. | Serum IL-1β Levels | TBD | |
| Gouty Arthritis Model (Mouse) | 10 mg/kg, p.o. | Paw Swelling | TBD |
| 30 mg/kg, p.o. | Joint IL-1β Levels | TBD |
*TBD: To Be Determined. Data for these experiments are not yet publicly available and are presented here as a template for the comprehensive characterization of this compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the context of this compound's action and evaluation.
Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.
Caption: Workflow for characterizing the specificity of a novel NLRP3 inhibitor.
Detailed Experimental Protocols
The following protocols are standard methodologies for assessing the activity and specificity of NLRP3 inflammasome inhibitors like this compound.
Cell-Based NLRP3 Inflammasome Activation Assay (THP-1)
This assay measures the ability of an inhibitor to block the release of IL-1β from differentiated THP-1 cells, a human monocytic cell line, following canonical NLRP3 activation.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS, Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound (or other test compounds)
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
Protocol:
-
Cell Differentiation: Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a 96-well plate. Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL. Incubate for 48-72 hours at 37°C, 5% CO2.
-
Priming (Signal 1): After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, serum-free RPMI-1640. Prime the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 3-4 hours.[5]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free RPMI-1640. After the priming step, add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Activation (Signal 2): Add Nigericin to a final concentration of 10 µM to all wells (except for negative controls) to activate the NLRP3 inflammasome. Incubate for 1-2 hours.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
Quantification: Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
ASC Speck Formation Assay
This imaging-based assay directly visualizes the assembly of the inflammasome complex by monitoring the formation of ASC specks.
Materials:
-
THP-1-ASC-GFP reporter cell line
-
Culture medium and reagents as in Protocol 4.1
-
Hoechst 33342 stain
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Seeding and Differentiation: Seed THP-1-ASC-GFP cells in a 96-well imaging plate (black wall, clear bottom) and differentiate with PMA as described in Protocol 4.1.
-
Priming and Inhibition: Prime the cells with LPS and treat with this compound as described in Protocol 4.1.
-
Activation: Activate the NLRP3 inflammasome with Nigericin or ATP.
-
Staining and Imaging: Add Hoechst 33342 to stain the nuclei. Image the cells using a high-content imaging system. Acquire images in the GFP channel (for ASC specks) and the DAPI channel (for nuclei).
-
Image Analysis: Use automated image analysis software to quantify the number of cells containing a distinct, bright ASC speck as a percentage of the total number of cells (identified by their nuclei).
-
Data Analysis: Calculate the dose-dependent inhibition of ASC speck formation and determine the IC50 value.
Selectivity Assays (NLRC4 and AIM2)
To determine the specificity of this compound, its activity must be tested against other inflammasomes.
NLRC4 Activation:
-
Use differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs).
-
Prime cells with LPS (1 µg/mL for 3-4 hours).
-
Treat with this compound or vehicle for 1 hour.
-
Infect cells with a needle-less strain of Salmonella typhimurium to specifically activate the NLRC4 inflammasome.
-
After 1-2 hours, collect the supernatant and measure IL-1β release by ELISA.
AIM2 Activation:
-
Use differentiated THP-1 cells or BMDMs.
-
Prime cells with LPS (1 µg/mL for 3-4 hours).
-
Treat with this compound or vehicle for 1 hour.
-
Transfect the cells with poly(dA:dT), a synthetic dsDNA analog, using a suitable transfection reagent (e.g., Lipofectamine) to activate the AIM2 inflammasome.
-
After 4-6 hours, collect the supernatant and measure IL-1β release by ELISA.
Analysis: A selective NLRP3 inhibitor like this compound should not significantly inhibit IL-1β release in the NLRC4 and AIM2 activation assays at concentrations where it potently blocks NLRP3 activity.
In Vivo Efficacy Model: LPS-Induced Peritonitis
This acute inflammation model assesses the ability of an inhibitor to suppress NLRP3-dependent cytokine release in a living organism.
Materials:
-
C57BL/6 mice
-
LPS from E. coli
-
ATP
-
This compound formulated for oral or intraperitoneal administration
-
Phosphate-buffered saline (PBS)
-
Mouse IL-1β ELISA Kit
Protocol:
-
Dosing: Administer this compound or vehicle to mice via the desired route (e.g., oral gavage).
-
LPS Challenge (Priming): After a set pre-treatment time (e.g., 1 hour), inject mice intraperitoneally (i.p.) with a sub-lethal dose of LPS (e.g., 20 mg/kg).
-
ATP Challenge (Activation): After 3-4 hours of LPS priming, inject mice i.p. with ATP (e.g., 30mM in PBS).
-
Sample Collection: At a defined time point after the ATP challenge (e.g., 30-60 minutes), euthanize the mice and collect peritoneal lavage fluid and blood (for serum).
-
Analysis: Measure IL-1β levels in the peritoneal lavage fluid and serum using a mouse IL-1β ELISA kit.
-
Data Analysis: Compare the IL-1β levels in the this compound-treated groups to the vehicle-treated group to determine the in vivo efficacy.
Conclusion
This compound is a potent, novel inhibitor of the NLRP3 inflammasome. While initial data on its high potency is promising, a comprehensive understanding of its specificity is paramount for its utility as a research tool and for any potential therapeutic development. The experimental framework outlined in this guide, encompassing detailed in vitro and in vivo protocols, provides a clear path for the rigorous evaluation of this compound. By systematically assessing its potency against NLRP3, its selectivity over other inflammasomes, its direct target engagement, and its efficacy in disease-relevant animal models, the scientific community can build a complete profile of this inhibitor and unlock its full potential in the study and treatment of inflammatory diseases.
References
- 1. New NLRP3 inflammasome inhibitors disclosed in Merck Sharp & Dohme patent | BioWorld [bioworld.com]
- 2. Phthalazinone derivatives - Patent US-9169235-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Nlrp3-IN-38 in Primary Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nlrp3-IN-38, a potent and specific inhibitor of the NLRP3 inflammasome, in primary macrophage cultures. The following sections detail the experimental protocols, data presentation, and visualization of the underlying biological pathways.
Introduction to NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation is a key driver of inflammation through the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] The activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-IL-1β.[1][3]
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, pore-forming toxins like nigericin, and crystalline substances such as monosodium urate (MSU) crystals, can trigger the second signal.[2][3] This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1][4][5] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2][3]
Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention.
This compound: A Specific Inhibitor
This compound is an experimental small molecule inhibitor designed to specifically target the NLRP3 inflammasome. While the precise binding site and mechanism of action are under investigation, it is hypothesized to interfere with a key conformational change in the NLRP3 protein required for its activation, thereby preventing inflammasome assembly and subsequent inflammatory cytokine release.
Experimental Protocols
The following protocols are designed for the use of this compound in primary murine bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (hMDMs).
Isolation and Culture of Primary Macrophages
a. Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Euthanize a C57BL/6 mouse and isolate the femur and tibia.
-
Flush the bone marrow with sterile RPMI-1640 medium.
-
Disperse the cell pellet by passing it through a 70 µm cell strainer.
-
Culture the cells in BMDM differentiation medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF) for 7 days.
-
Replace the medium on day 3 and day 6 of differentiation.
-
On day 7, detach the differentiated macrophages for seeding.
b. Human Monocyte-Derived Macrophages (hMDMs)
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify monocytes from PBMCs using CD14+ magnetic beads.
-
Culture the monocytes in hMDM differentiation medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF or GM-CSF) for 6-7 days.
-
Replace the medium every 2-3 days.
-
On day 7, the differentiated macrophages are ready for experiments.
This compound Preparation
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution at -20°C.
-
On the day of the experiment, prepare fresh dilutions of this compound in pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
NLRP3 Inflammasome Activation and Inhibition Assay
-
Seed primary macrophages (BMDMs or hMDMs) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL LPS in fresh culture medium for 4 hours.
-
Inhibition: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). Incubate for 1 hour. A vehicle control (DMSO) should be included.
-
Activation: Add the NLRP3 activator. Common activators and their recommended concentrations are:
-
ATP: 5 mM for 30-60 minutes.
-
Nigericin: 10 µM for 1-2 hours.[6]
-
MSU crystals (pre-formed): 250 µg/mL for 6 hours.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants for analysis.
Quantification of Cytokine Release and Cell Death
-
IL-1β ELISA: Measure the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
LDH Assay: To assess pyroptosis, a form of inflammatory cell death, measure the release of lactate dehydrogenase (LDH) into the supernatant using a commercial LDH cytotoxicity assay kit.
Data Presentation
The following tables provide a template for presenting quantitative data from experiments using this compound.
Table 1: Inhibition of IL-1β Secretion by this compound in LPS-Primed Primary Macrophages
| This compound (nM) | IL-1β (pg/mL) ± SD (ATP Activation) | % Inhibition (ATP) | IL-1β (pg/mL) ± SD (Nigericin Activation) | % Inhibition (Nigericin) |
| 0 (Vehicle) | 1500 ± 120 | 0 | 2200 ± 180 | 0 |
| 0.1 | 1350 ± 110 | 10 | 1980 ± 150 | 10 |
| 1 | 900 ± 85 | 40 | 1320 ± 110 | 40 |
| 10 | 300 ± 40 | 80 | 440 ± 50 | 80 |
| 100 | 75 ± 15 | 95 | 110 ± 20 | 95 |
| 1000 | 60 ± 10 | 96 | 88 ± 15 | 96 |
Table 2: Effect of this compound on Cell Viability (LDH Release) in Primary Macrophages
| This compound (nM) | % LDH Release ± SD (ATP Activation) | % LDH Release ± SD (Nigericin Activation) |
| 0 (Vehicle) | 25 ± 3.5 | 40 ± 4.2 |
| 100 | 8 ± 1.5 | 12 ± 2.1 |
| 1000 | 7 ± 1.2 | 10 ± 1.8 |
| Untreated Control | 5 ± 1.0 | 5 ± 1.0 |
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in NLRP3 inflammasome research.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: Experimental workflow for testing this compound.
Caption: Hypothesized mechanism of action for this compound.
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
Application Notes and Protocols for Nlrp3-IN-38 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nlrp3-IN-38 is a potent and specific small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), orchestrates the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention. This compound, also referred to as Compound 18, has been identified as an effective inhibitor of NLRP3 inflammasome activation with a reported EC50 of 23 nM[1][2][3]. These application notes provide detailed protocols for the utilization of this compound in cell culture-based assays to study its effects on NLRP3 inflammasome activity.
Mechanism of Action
The precise mechanism of action for this compound is centered on the direct inhibition of the NLRP3 inflammasome complex assembly and subsequent activation. While the exact binding site on the NLRP3 protein has not been publicly disclosed in detail, inhibitors in this class typically function by preventing the conformational changes in the NLRP3 protein that are necessary for its oligomerization and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This blockade of inflammasome formation prevents the proximity-induced auto-activation of caspase-1, which is the critical enzyme responsible for the cleavage of pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Researchers should note that IC50 and EC50 values can vary depending on the cell type, stimulus, and assay conditions.
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| EC50 | 23 nM | Not Specified | Inhibition of NLRP3 inflammasome activation | [1][2][3] |
| IC50 | 0.48 µM | J774A.1 cells | Inhibition of IL-1β production | [2] |
| IC50 | <1 µM | Not Specified | NLRP3 inhibition | [3] |
| EC50 | 5 nM | Not Specified | NLRP3 inhibition | [3] |
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
THP-1 (human monocytic cell line)
-
Bone Marrow-Derived Macrophages (BMDMs) from mice
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
-
Reagents:
-
This compound (MedChemExpress, Cat. No. HY-163497 or equivalent)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin sodium salt
-
Adenosine triphosphate (ATP)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 cell culture medium
-
DMEM cell culture medium
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
IL-1β ELISA kit (human or mouse as appropriate)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Reagents for Western blotting (antibodies against Caspase-1, IL-1β, and a loading control like GAPDH or β-actin)
-
Protocol 1: Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol describes the induction of the NLRP3 inflammasome in PMA-differentiated THP-1 cells and the assessment of the inhibitory effect of this compound.
1. Cell Culture and Differentiation:
- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
- To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48-72 hours. After incubation, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours before the experiment.
2. Inflammasome Priming and Inhibition:
- Prepare a stock solution of this compound in DMSO. Further dilute the compound in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
- Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1 hour.
- Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours.
3. Inflammasome Activation:
- Following the priming step, activate the NLRP3 inflammasome by adding Nigericin to a final concentration of 10 µM and incubate for 1-2 hours. Alternatively, ATP can be used as a stimulus at a final concentration of 5 mM for 30-60 minutes.
4. Sample Collection and Analysis:
- After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
- Carefully collect the cell culture supernatants for the analysis of secreted IL-1β and LDH.
- Lyse the remaining cells for Western blot analysis of pro-inflammatory proteins.
5. Readouts:
- IL-1β Secretion: Quantify the concentration of mature IL-1β in the cell culture supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
- Cytotoxicity (Pyroptosis): Measure the release of LDH into the supernatant using an LDH cytotoxicity assay kit as an indicator of pyroptotic cell death.
- Caspase-1 Cleavage: Analyze the cell lysates by Western blotting using an antibody that detects the cleaved (active) form of Caspase-1 (p20 subunit).
Protocol 2: Inhibition of NLRP3 Inflammasome Activation in Primary Macrophages (BMDMs)
This protocol outlines the use of this compound in primary mouse bone marrow-derived macrophages.
1. Isolation and Differentiation of BMDMs:
- Isolate bone marrow cells from the femurs and tibias of mice.
- Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.
2. Inflammasome Assay:
- Seed the differentiated BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well.
- Follow the same steps for pre-treatment with this compound, priming with LPS (0.5-1 µg/mL for 4 hours), and activation with Nigericin (10 µM for 1-2 hours) or ATP (5 mM for 30-60 minutes) as described in Protocol 1.
3. Sample Collection and Analysis:
- Collect supernatants and cell lysates as described for THP-1 cells.
- Perform IL-1β ELISA, LDH assay, and Western blotting for cleaved Caspase-1 as detailed above, using reagents and antibodies specific for murine proteins.
General Considerations and Troubleshooting
-
Solubility: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it at -20°C or -80°C. For cell-based assays, dilute the stock solution in pre-warmed cell culture medium immediately before use to minimize precipitation.
-
Cytotoxicity: It is crucial to determine the cytotoxic profile of this compound in the specific cell line being used. Perform a dose-response experiment and measure cell viability using an MTT or similar assay to identify the non-toxic concentration range of the inhibitor.
-
Controls: Always include appropriate controls in your experiments:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.
-
Unstimulated Control: Cells that are not treated with LPS or the NLRP3 activator.
-
Primed Only Control: Cells treated with LPS but not the NLRP3 activator.
-
Activated Only Control: Cells treated with the NLRP3 activator but not LPS.
-
-
Optimization: The optimal concentrations of LPS, Nigericin/ATP, and this compound, as well as incubation times, may vary between different cell types and experimental conditions. It is recommended to perform initial optimization experiments to determine the ideal parameters for your specific assay.
Conclusion
This compound is a valuable tool for investigating the role of the NLRP3 inflammasome in various biological processes and disease models. The protocols provided here offer a framework for utilizing this inhibitor in common cell culture systems. By carefully controlling experimental conditions and including appropriate controls, researchers can obtain reliable and reproducible data on the efficacy and mechanism of this compound in modulating NLRP3 inflammasome-dependent inflammation.
References
Application Notes and Protocols for In Vivo Studies of NLRP3 Inflammasome Inhibitors
Note: As of the latest available data, specific in vivo studies and dosage information for a compound designated "NLRP3-IN-38" are not documented in the scientific literature. Therefore, these application notes and protocols are based on the well-characterized and widely studied selective NLRP3 inhibitor, MCC950 , as a representative compound for guiding in vivo research targeting the NLRP3 inflammasome.
Audience
These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical in vivo studies of NLRP3 inflammasome inhibitors.
Introduction to the NLRP3 Inflammasome
The Nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome is a crucial component of the innate immune system.[1][2][3] It is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][3][4] Dysregulated activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including but not limited to, cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases.[2][5]
Activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines like pro-interleukin (IL)-1β and pro-IL-18.[1][3][4] This is typically initiated by the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) by PAMPs (e.g., lipopolysaccharide - LPS) or by endogenous cytokines like tumor necrosis factor (TNF).[1][3][4]
-
Activation (Signal 2): A secondary stimulus triggers the assembly of the inflammasome complex.[1][3] This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[6] The activation signal can be diverse, including ATP, pore-forming toxins, crystalline substances, and mitochondrial dysfunction.[1][3] Upon assembly, pro-caspase-1 is cleaved into its active form, caspase-1.[1] Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms, which are subsequently secreted from the cell.[1] Caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[4]
Given its central role in inflammation, the NLRP3 inflammasome is a prime therapeutic target for a host of diseases. Small molecule inhibitors, such as MCC950, have been developed to specifically target and inhibit the activation of the NLRP3 inflammasome.[5][6][7]
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
In Vivo Dosage and Administration of MCC950
The dosage, route, and frequency of MCC950 administration can vary significantly depending on the animal model, the disease being studied, and the experimental design. The following table summarizes dosages used in various published in vivo studies.
| Animal Model | Disease Model | Dosage | Route of Administration | Frequency | Reference |
| C57BL/6 Mice | Spinal Cord Injury | 10 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) | Daily | [8][9] |
| C57BL/6 Mice | Isoflurane-induced Cognitive Impairment | 10 mg/kg | Intraperitoneal (i.p.) | Single dose before isoflurane exposure | [10] |
| Winnie Mice | Spontaneous Colitis | 40 mg/kg | Oral | Daily for 3 weeks | [7][11] |
| C57BL/6 Mice | Alpha Virus Induced Inflammation | 20 mg/kg | Not specified | For 10 days | [12] |
| C57BL/6 Mice | Crystal-induced Kidney Fibrosis | 200 mg/kg | Not specified | For 21 days | [12] |
| Obese (Ob/Ob) Mice | Chronic Wound Healing | 1 mg/dose | Topical | Daily for 4 days | [13] |
| C57BL/6 Mice | Heart Failure with Preserved Ejection Fraction (HFpEF) | Added to high-fat diet | Oral | For 4 weeks | [14] |
| C57BL/6 Mice | Peritonitis | 20 mg/kg | Oral gavage | Single dose before LPS injection | [15] |
Detailed Experimental Protocol: Evaluation of an NLRP3 Inhibitor in a Mouse Model of LPS-Induced Systemic Inflammation
This protocol provides a general framework for evaluating the in vivo efficacy of an NLRP3 inhibitor, using MCC950 as an example, in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.
Materials
-
C57BL/6 mice (8-10 weeks old)
-
NLRP3 inhibitor (e.g., MCC950)
-
Vehicle control (e.g., Phosphate-Buffered Saline - PBS, or as appropriate for the inhibitor's solubility)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
ELISA kits for mouse IL-1β, IL-18, and TNF-α
-
General surgical and dissection tools
-
Centrifuge
Experimental Procedure
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping and Dosing:
-
Randomly divide mice into experimental groups (n=8-10 per group is recommended):
-
Group 1: Vehicle Control (receives vehicle and saline)
-
Group 2: LPS Control (receives vehicle and LPS)
-
Group 3: Inhibitor Treatment (e.g., MCC950 10 mg/kg + LPS)
-
Group 4: (Optional) Higher Dose Inhibitor (e.g., MCC950 50 mg/kg + LPS)
-
-
Prepare the NLRP3 inhibitor solution in the appropriate vehicle. For example, MCC950 can be dissolved in PBS.[10]
-
Administer the inhibitor or vehicle via the desired route (e.g., intraperitoneal injection). The timing of administration relative to the LPS challenge is critical. Pre-treatment is common, for instance, 30 minutes to 1 hour before LPS administration.[10]
-
-
Induction of Inflammation:
-
Prepare a solution of LPS in sterile saline.
-
Inject mice with a sub-lethal dose of LPS (e.g., 5-10 mg/kg, i.p.). The exact dose should be determined from literature or pilot studies.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of sickness (e.g., lethargy, piloerection).
-
At a predetermined time point post-LPS injection (e.g., 2-6 hours, when cytokine levels are expected to peak), collect samples.
-
Anesthetize the mice deeply.
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Perform peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.
-
Euthanize the mice and harvest tissues of interest (e.g., spleen, liver, lungs) for further analysis (e.g., histology, Western blot, qPCR).
-
-
Sample Processing and Analysis:
-
Plasma: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Peritoneal Lavage Fluid: Centrifuge the lavage fluid to pellet the cells. The supernatant can be used for cytokine analysis, and the cell pellet can be used for flow cytometry or cell counting.
-
Cytokine Measurement: Measure the concentrations of IL-1β, IL-18, and TNF-α in the plasma and/or peritoneal lavage fluid using commercially available ELISA kits according to the manufacturer's instructions. A reduction in IL-1β and IL-18 with no significant change in TNF-α would indicate specific inhibition of the NLRP3 inflammasome.[5]
-
Experimental Workflow Diagram
Caption: General workflow for in vivo evaluation of an NLRP3 inhibitor.
Conclusion
The study of NLRP3 inflammasome inhibitors in vivo is a rapidly advancing field with significant therapeutic potential. While specific data for "this compound" is unavailable, the extensive research on compounds like MCC950 provides a solid foundation for designing and executing in vivo experiments. Researchers should carefully select their animal model, dosage, and administration route based on the specific disease context and the pharmacokinetic properties of the inhibitor. The protocols and data presented here serve as a comprehensive guide for professionals aiming to investigate the in vivo efficacy of novel NLRP3 inflammasome inhibitors.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 9. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 11. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. immunopathol.com [immunopathol.com]
- 13. mdpi.com [mdpi.com]
- 14. The NLRP3-inflammasome inhibitor MCC950 improves cardiac function in a HFpEF mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of NLRP3 Following Nlrp3-IN-38 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Nlrp3-IN-38 is a potent and selective inhibitor of the NLRP3 inflammasome, making it a valuable tool for studying its role in disease and for therapeutic development. This document provides a detailed protocol for performing Western blot analysis to assess the expression of NLRP3 in cell lysates following treatment with this compound.
Data Presentation
The following table provides representative data on the effect of this compound on NLRP3 protein levels as determined by Western blot. Please note that this is example data and actual results may vary depending on the experimental conditions, cell type, and stimuli used.
| Treatment Group | This compound Concentration | NLRP3 Protein Level (Normalized to Loading Control) | Percent Inhibition of NLRP3 Expression (%) |
| Untreated Control | 0 nM | 1.00 | 0 |
| LPS + ATP | 0 nM | 2.50 | - |
| LPS + ATP + this compound | 10 nM | 1.75 | 30 |
| LPS + ATP + this compound | 25 nM | 1.25 | 50 |
| LPS + ATP + this compound | 50 nM | 0.88 | 65 |
| LPS + ATP + this compound | 100 nM | 0.63 | 75 |
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.
Caption: NLRP3 inflammasome activation and inhibition.
Caption: Western blot workflow for NLRP3 analysis.
Experimental Protocol: Western Blot for NLRP3
This protocol outlines the steps for performing a Western blot to detect NLRP3 protein levels in cell lysates after treatment with this compound.
Materials and Reagents:
-
Cells: Appropriate cell line (e.g., THP-1 monocytes, bone marrow-derived macrophages).
-
Cell Culture Medium: RPMI-1640, DMEM, etc., supplemented with FBS and antibiotics.
-
Lipopolysaccharide (LPS): For priming the NLRP3 inflammasome.
-
ATP or Nigericin: For activating the NLRP3 inflammasome.
-
This compound: NLRP3 inhibitor.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis and Extraction Buffer: With protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels: 8% or 10% polyacrylamide gels.
-
Running Buffer (1X): Tris-Glycine-SDS.
-
Transfer Buffer (1X): Tris-Glycine with 20% methanol.
-
PVDF Membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-NLRP3 antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Loading Control Antibody: Mouse anti-GAPDH or anti-β-actin antibody.
-
Chemiluminescent Substrate.
-
Imaging System: For chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. For THP-1 cells, differentiate into macrophages using PMA for 24-48 hours prior to the experiment. b. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 (Signal 1). c. Pre-incubate the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO). d. Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours (Signal 2).
-
Protein Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: a. Load equal amounts of protein (20-40 µg) per lane into an 8% or 10% SDS-polyacrylamide gel. b. Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Transfer at 100V for 1-2 hours or overnight at 30V at 4°C.
-
Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle shaking. b. Incubate the membrane with the primary anti-NLRP3 antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle shaking. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH or anti-β-actin). d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the NLRP3 band to the corresponding loading control band.
Application Notes and Protocols: IL-1β ELISA Assay for the Evaluation of Nlrp3-IN-38 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system utilizes inflammasomes, which are multiprotein complexes, to detect and respond to a wide array of sterile and infectious insults.[1][2] The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a key component of this system, and its aberrant activation is implicated in a host of inflammatory diseases.[3] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, leading to the autocatalytic activation of caspase-1.[1][4][5] Activated caspase-1 then proteolytically cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[3][6][7]
Given the central role of the NLRP3 inflammasome in inflammation, its targeted inhibition presents a promising therapeutic strategy for numerous diseases. Nlrp3-IN-38 is a novel small molecule inhibitor designed to target the NLRP3 inflammasome. This document provides a detailed protocol for assessing the inhibitory potential of this compound on NLRP3 inflammasome activation by quantifying the secretion of IL-1β using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
The canonical activation of the NLRP3 inflammasome is a two-step process.[1][5] The first signal, or "priming," is typically provided by a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β.[1][5] The second signal, an activation stimulus like extracellular ATP, triggers the assembly and activation of the inflammasome complex.[8] This protocol utilizes this two-signal system in a relevant cell culture model to evaluate the efficacy of this compound.
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the putative inhibitory point of an NLRP3 inhibitor.
Caption: Canonical NLRP3 inflammasome activation pathway and inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the IL-1β ELISA assay with this compound treatment.
Caption: Workflow for IL-1β ELISA with NLRP3 inhibitor treatment.
Experimental Protocols
Cell Culture and Differentiation (THP-1 Monocytes)
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 12-well tissue culture plates
Protocol:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 0.5 x 10⁶ cells/mL in culture plates.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours. Differentiated cells will become adherent.
-
After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with sterile PBS.
-
Add fresh, serum-free RPMI-1640 medium and allow the cells to rest for 24 hours before proceeding with the assay.
NLRP3 Inflammasome Activation and Inhibitor Treatment
Note: The optimal concentration of this compound should be determined empirically. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM).
Materials:
-
Differentiated THP-1 macrophage-like cells (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound (stock solution in DMSO)
-
Opti-MEM or serum-free RPMI-1640 medium
-
Vehicle control (DMSO)
Protocol:
-
Priming: Aspirate the medium from the rested, differentiated THP-1 cells. Add fresh serum-free medium containing LPS at a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator.
-
Inhibitor Treatment: Prepare dilutions of this compound in serum-free medium. After the LPS priming, gently remove the medium and add the medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Activation: Prepare a stock solution of ATP in sterile PBS. Add ATP to each well to a final concentration of 5 mM.
-
Incubate for 30-60 minutes at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and debris.
-
Transfer the clarified supernatants to fresh tubes. Samples can be assayed immediately or stored at -80°C for later analysis.
IL-1β ELISA Protocol
Note: This is a general protocol. Always refer to the manufacturer's instructions for the specific IL-1β ELISA kit being used.
Materials:
-
Human IL-1β ELISA kit (including capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and wash buffer)
-
Recombinant human IL-1β standard
-
96-well ELISA plate
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves diluting wash buffers, preparing a standard curve of recombinant IL-1β, and diluting detection antibodies and streptavidin-HRP.
-
Coating (if not pre-coated): Coat the wells of a 96-well plate with the capture antibody overnight at 4°C. Wash the plate with wash buffer.
-
Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature. Wash the plate.
-
Sample and Standard Incubation: Add 100 µL of the prepared standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.
-
Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of diluted streptavidin-HRP to each well. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
Data Presentation
The quantitative data from the IL-1β ELISA should be presented in a clear and structured format. Below are examples of how to organize the data.
Table 1: IL-1β Standard Curve Data
| IL-1β Concentration (pg/mL) | Absorbance at 450 nm (Mean) | Standard Deviation |
| 1000 | 2.512 | 0.085 |
| 500 | 1.876 | 0.062 |
| 250 | 1.154 | 0.041 |
| 125 | 0.689 | 0.025 |
| 62.5 | 0.412 | 0.018 |
| 31.25 | 0.255 | 0.011 |
| 15.625 | 0.178 | 0.009 |
| 0 (Blank) | 0.095 | 0.005 |
Table 2: Effect of this compound on IL-1β Secretion
| Treatment Group | This compound (nM) | IL-1β Concentration (pg/mL) | % Inhibition |
| Untreated Control | 0 | < 15.6 | N/A |
| LPS + ATP (Vehicle) | 0 | 850.5 | 0 |
| LPS + ATP + Inhibitor | 0.1 | 825.2 | 3.0 |
| LPS + ATP + Inhibitor | 1 | 712.9 | 16.2 |
| LPS + ATP + Inhibitor | 10 | 450.8 | 47.0 |
| LPS + ATP + Inhibitor | 100 | 150.1 | 82.4 |
| LPS + ATP + Inhibitor | 1000 | 45.6 | 94.6 |
Conclusion
This application note provides a comprehensive framework for evaluating the inhibitory activity of this compound on the NLRP3 inflammasome. The detailed protocols for cell culture, inflammasome activation, and IL-1β ELISA, along with the illustrative diagrams and data presentation tables, offer a robust methodology for researchers in immunology and drug development. Adherence to these protocols will enable the generation of reliable and reproducible data to characterize the potency and efficacy of novel NLRP3 inhibitors.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing NLRP3-IN-38 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of NLRP3-IN-38 for maximal therapeutic efficacy in experimental settings. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for NLRP3 inhibitors like this compound?
A1: NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) is an intracellular sensor that, upon activation by a wide range of stimuli, forms a multi-protein complex called the inflammasome.[1][2][3][4][5][6][7] This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.[1][2][3][8] NLRP3 inhibitors, such as this compound, are designed to interfere with this process. Many inhibitors, like the well-characterized MCC950, act by directly binding to the NLRP3 protein, preventing its conformational changes and subsequent oligomerization, which is a critical step for inflammasome assembly.[2][9][10]
Q2: What is a typical starting concentration range for a novel NLRP3 inhibitor like this compound in cell-based assays?
A2: For novel NLRP3 inhibitors, it is recommended to start with a broad concentration range to determine the optimal dose. Based on published data for similar sulfonylurea-based inhibitors like MCC950 and NT-0249, a starting range of 1 nM to 10 µM is advisable. For instance, the IC50 for NT-0249 in inhibiting IL-1β release from human peripheral blood mononuclear cells (PBMCs) was found to be 0.010 µM, and in Kupffer cells, the IC50 was 0.022 µM, with complete inhibition at concentrations ≥0.22 µM.[11][12] Therefore, a logarithmic titration within this range should provide a clear dose-response curve.
Q3: How do I properly design an experiment to test the efficacy of this compound?
A3: A standard approach involves a two-step activation of the NLRP3 inflammasome in immune cells like bone marrow-derived macrophages (BMDMs), THP-1 cells, or PBMCs.[1][13]
-
Priming (Signal 1): Cells are first primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), typically for 3-5 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[1]
-
Inhibitor Treatment: After priming, the media is replaced with fresh media containing varying concentrations of this compound. An incubation period of 30-60 minutes is common.
-
Activation (Signal 2): Following inhibitor treatment, a second stimulus is added to activate the NLRP3 inflammasome. Common activators include nigericin (5-20 µM) or ATP (1-5 mM) for 1-2 hours.[13]
-
Readout: The efficacy of the inhibitor is assessed by measuring the levels of secreted IL-1β or IL-18 in the cell culture supernatant using ELISA, or by measuring caspase-1 activity.[14][15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background IL-1β secretion in unstimulated cells. | Cell stress or contamination. | Ensure gentle handling of cells. Test for mycoplasma contamination. Use fresh, endotoxin-free reagents and media. |
| No or low IL-1β secretion after stimulation. | Inefficient priming or activation. | Optimize LPS concentration and incubation time (e.g., 100 ng/mL to 1 µg/mL for 3-5 hours). Optimize the concentration and incubation time of the second stimulus (e.g., nigericin 5-20 µM for 1-2 hours). Ensure cells are healthy and at the correct density. |
| This compound shows no inhibitory effect. | Incorrect timing of addition. | The inhibitor should be added after the priming step and before the activation step.[1] |
| Compound instability or inactivity. | Verify the integrity and purity of the compound. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). | |
| Cell type is not responsive. | Confirm that the chosen cell line expresses all components of the NLRP3 inflammasome. | |
| High variability between replicates. | Inconsistent cell numbers or reagent addition. | Use a multichannel pipette for reagent addition. Ensure a single-cell suspension before plating. Perform experiments in at least triplicate. |
| Cell death observed at high concentrations of this compound. | Compound toxicity. | Perform a cytotoxicity assay (e.g., LDH or MTT assay) in parallel with the inflammasome activation assay to determine the toxic concentration range of your compound. |
Data Presentation
Table 1: Example Dose-Response Data for an NLRP3 Inhibitor
| Inhibitor Concentration | IL-1β Secretion (pg/mL) | % Inhibition |
| 0 nM (Vehicle Control) | 1500 ± 120 | 0% |
| 1 nM | 1350 ± 110 | 10% |
| 10 nM | 750 ± 80 | 50% |
| 100 nM | 150 ± 30 | 90% |
| 1 µM | 75 ± 20 | 95% |
| 10 µM | 60 ± 15 | 96% |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Murine BMDMs
-
Cell Culture:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL M-CSF for 5-7 days to differentiate them into macrophages.[16]
-
-
Priming:
-
Seed BMDMs in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Prime the cells with 1 µg/mL LPS for 4 hours in serum-free DMEM.[13]
-
-
Inhibitor Treatment:
-
Carefully remove the LPS-containing medium.
-
Add fresh serum-free DMEM containing this compound at the desired concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) and incubate for 1 hour.
-
-
Activation:
-
Add nigericin to a final concentration of 10 µM and incubate for 1-2 hours.[13]
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Collect the supernatant and measure IL-1β concentration using a commercially available ELISA kit according to the manufacturer's instructions.
-
Visualizations
Caption: NLRP3 inflammasome activation pathway and point of inhibition.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 14. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 15. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]
- 16. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Nlrp3-IN-38 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Nlrp3-IN-38, particularly concerning its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution after I add it to my cell culture medium. What is causing this?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue for many hydrophobic small molecule inhibitors. The primary cause is the low solubility of the compound in water-based solutions. While this compound may be soluble in organic solvents like dimethyl sulfoxide (DMSO), its solubility dramatically decreases when diluted into the aqueous environment of the cell culture medium, leading to the formation of a precipitate.
Q2: How can I prevent this compound from precipitating in my experiments?
A2: Several strategies can be employed to prevent precipitation:
-
Optimize your stock solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Minimize the final DMSO concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is kept to a minimum, ideally below 0.1%.[1] Most cell lines can tolerate up to 0.5% DMSO with minimal cytotoxicity, but primary cells may be more sensitive.[1]
-
Use a solubilizing agent: Co-solvents or carriers like cyclodextrins can be used to enhance the solubility of hydrophobic compounds in aqueous solutions.[2][3]
-
Pre-warm the media: Warming the cell culture media to 37°C before adding the inhibitor solution can sometimes help to keep the compound in solution.
-
Increase the serum concentration: If your experimental conditions allow, increasing the percentage of fetal bovine serum (FBS) in your media can aid in solubilizing hydrophobic compounds.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on information for similar NLRP3 inhibitors, the recommended solvent for preparing a stock solution of this compound is high-purity DMSO. For example, NLRP3 Inflammasome Inhibitor I is soluble in DMSO at 73 mg/mL.[4]
Q4: Can I use other solvents to dissolve this compound?
A4: While other organic solvents might be able to dissolve this compound, DMSO is generally the most widely used and recommended for cell culture applications due to its relatively low toxicity at low concentrations. Water and ethanol are generally not suitable solvents for hydrophobic compounds like this compound.
Q5: The product datasheet for a similar inhibitor mentions it is insoluble in water and ethanol. Does this mean I can't use it in my aqueous cell culture media?
A5: Not necessarily. While the compound is insoluble in pure water or ethanol, it can often be maintained in a soluble state in cell culture media when first dissolved in an appropriate organic solvent like DMSO and then diluted to a final working concentration where the organic solvent is present at a very low, non-toxic percentage.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Visual Troubleshooting Workflow
Caption: A flowchart outlining the steps to troubleshoot this compound precipitation.
Data Presentation
Table 1: Solubility of a Representative NLRP3 Inhibitor (NLRP3 Inflammasome Inhibitor I)
| Solvent | Solubility |
| DMSO | 73 mg/mL (197.91 mM)[4] |
| Water | Insoluble[4] |
| Ethanol | Insoluble[4] |
Experimental Protocols
Protocol for Solubilizing and Using Hydrophobic Inhibitors in Cell Culture
This protocol provides a general procedure for preparing and using a hydrophobic inhibitor like this compound in a cell-based assay to minimize precipitation.
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., DMEM), pre-warmed to 37°C
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Cells of interest plated in appropriate culture vessels
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh out the desired amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing. This stock solution can be stored at -20°C or -80°C for long-term use.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations that are closer to your final working concentration.
-
-
Prepare the Final Working Solution in Culture Medium:
-
Pre-warm your complete cell culture medium (containing FBS and any other supplements) to 37°C.
-
To prepare the final working concentration of this compound, add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium. It is crucial to add the inhibitor solution to the medium and not the other way around. Mix immediately by gentle pipetting or swirling.
-
Important: The final concentration of DMSO in the medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[1] For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock to 999 µL of medium (final DMSO concentration = 0.1%).
-
-
Treat the Cells:
-
Remove the existing medium from your plated cells.
-
Add the freshly prepared medium containing this compound to the cells.
-
Include a vehicle control in your experiment by adding medium containing the same final concentration of DMSO without the inhibitor.
-
-
Incubate and Observe:
-
Incubate the cells for the desired treatment duration.
-
Visually inspect the culture wells for any signs of precipitation. If precipitation is observed, it may be necessary to further optimize the solubilization procedure, for instance by using a solubilizing agent like cyclodextrin.
-
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical signaling pathway for NLRP3 inflammasome activation, which this compound is designed to inhibit.
Caption: The canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
References
Preventing Nlrp3-IN-38 degradation during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of Nlrp3-IN-38, a potent inhibitor of the NLRP3 inflammasome.
I. Overview of this compound
This compound is a small molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, with a reported EC50 of 23 nM. Its chemical structure contains a phthalazine core. Understanding the stability of this compound is critical for obtaining reliable and reproducible experimental results.
Chemical Structure:
Caption: Chemical structure of this compound.
II. FAQs: Storage and Handling of this compound
This section addresses frequently asked questions regarding the proper storage and handling of this compound to minimize degradation.
| Question | Answer |
| What are the recommended storage conditions for this compound? | This compound should be stored as a solid at room temperature in the continental US; however, storage conditions may vary in other locations. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations. For long-term storage, it is advisable to store the solid compound at -20°C, protected from light and moisture. |
| How should I prepare stock solutions of this compound? | Prepare stock solutions by dissolving the solid compound in an appropriate solvent such as DMSO. For cellular assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in a culture medium. To minimize freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. |
| How stable are this compound stock solutions? | The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. In general, DMSO stock solutions are stable for several weeks to months when stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. It is best practice to prepare fresh dilutions from the stock solution for each experiment. |
| Is this compound sensitive to light? | Aromatic heterocyclic compounds, such as the phthalazine core of this compound, can be susceptible to photodegradation. Therefore, it is recommended to protect both the solid compound and its solutions from light by storing them in amber vials or by wrapping the containers in aluminum foil. |
| What are the potential degradation pathways for this compound? | Based on its chemical structure, potential degradation pathways for this compound include hydrolysis and oxidation. The phthalazine ring system and other functional groups may be susceptible to cleavage or modification under harsh conditions such as extreme pH or in the presence of strong oxidizing agents. The trifluoromethyl group is generally stable but can undergo hydrolysis under forcing conditions. |
III. Troubleshooting Guide: Investigating this compound Degradation
If you suspect that your this compound has degraded, this guide provides a systematic approach to troubleshoot the issue.
A. Common Symptoms of Degradation
-
Reduced or loss of inhibitory activity in NLRP3 inflammasome activation assays.
-
Inconsistent or non-reproducible experimental results.
-
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Changes in the physical appearance of the solid compound (e.g., color change, clumping).
B. Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected this compound degradation.
C. Experimental Protocols for Troubleshooting
1. Preparation of this compound Stock Solution
-
Objective: To prepare a fresh, reliable stock solution for comparison.
-
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2. NLRP3 Inflammasome Activation Assay for Potency Testing
-
Objective: To compare the inhibitory activity of the suspected degraded this compound with a fresh stock.
-
Cell Line: THP-1 (human monocytic cell line) or bone marrow-derived macrophages (BMDMs).
-
Protocol Overview:
-
Priming: Prime cells with lipopolysaccharide (LPS) to upregulate NLRP3 expression.
-
Inhibition: Treat cells with varying concentrations of the old and new this compound stock solutions.
-
Activation: Stimulate the NLRP3 inflammasome with an activator such as nigericin or ATP.
-
Readout: Measure the release of IL-1β into the supernatant using an ELISA kit.
-
-
Data Analysis: Compare the IC50 values obtained with the old and new stock solutions. A significant increase in the IC50 of the old stock suggests degradation.
| Parameter | Typical Concentration/Time |
| LPS (Priming) | 1 µg/mL for 3-4 hours |
| This compound (Inhibition) | Titration from 1 nM to 10 µM for 30-60 minutes |
| Nigericin (Activation) | 5-10 µM for 1-2 hours |
| ATP (Activation) | 2.5-5 mM for 30-60 minutes |
3. Stability-Indicating HPLC Method (General Guideline)
-
Objective: To analytically assess the purity of this compound and detect potential degradation products. Note: A specific, validated stability-indicating method for this compound is not publicly available. The following is a general starting point.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Procedure:
-
Prepare solutions of both the old and new this compound stocks in the mobile phase.
-
Inject the samples onto the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks or a decrease in the main peak area of the old stock compared to the new stock.
-
IV. Signaling Pathway Overview
Understanding the NLRP3 inflammasome pathway is crucial for interpreting experimental results.
Caption: Simplified signaling pathway of NLRP3 inflammasome activation and the point of inhibition by this compound.
This technical support center is intended as a guide. For specific experimental details and troubleshooting, always refer to the manufacturer's instructions and relevant scientific literature.
Nlrp3-IN-38 interference with other reagents
Welcome to the technical support center for NLRP3-IN-38. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure the smooth progress of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the NLRP3 inflammasome, with a reported EC50 of 23 nM. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome triggers a cascade of inflammatory responses, including the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis. This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex.
Q2: What are the recommended solvents and storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for the long term. For short-term storage, 0°C is acceptable. The compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, it is recommended to dissolve this compound in DMSO. For long-term storage of stock solutions, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles. One supplier suggests that a stock solution stored at -80°C is stable for 6 months, and at -20°C for 1 month.
Q3: Can this compound interfere with other signaling pathways?
While this compound is designed to be a selective inhibitor of the NLRP3 inflammasome, it is crucial to consider potential off-target effects. The NLRP3 signaling pathway is intricately connected with other inflammatory pathways, such as the NF-κB and Toll-like receptor (TLR) signaling pathways. The priming step of NLRP3 inflammasome activation is often dependent on NF-κB activation, which upregulates the expression of NLRP3 and pro-IL-1β. Therefore, when interpreting results, it is important to assess whether the observed effects are due to direct inhibition of the NLRP3 inflammasome or indirect effects on upstream pathways. For instance, some compounds that inhibit NF-κB can consequently reduce NLRP3 inflammasome activation, which could be misinterpreted as direct NLRP3 inhibition. It is recommended to include appropriate controls to distinguish between these possibilities.
Q4: Are there any known interactions of this compound with common laboratory reagents?
Currently, there is limited specific information available regarding direct chemical interactions between this compound and common laboratory reagents. However, as with many small molecule inhibitors dissolved in DMSO, high concentrations of the solvent could have effects on cell viability and function. It is always recommended to include a vehicle control (DMSO alone) in your experiments at the same final concentration as used for this compound. When performing immunoassays such as ELISA or western blotting, it is unlikely that this compound at its effective concentration will directly interfere with antibody-antigen binding or enzyme kinetics. However, it is good practice to perform validation experiments to rule out any unforeseen interference with your specific assay components.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or reduced inhibition of IL-1β/IL-18 secretion | Inactive this compound: Improper storage or multiple freeze-thaw cycles of the stock solution may lead to degradation. | Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at -80°C. Use a fresh aliquot for each experiment. |
| Suboptimal inhibitor concentration: The effective concentration of this compound can vary between different cell types and activation stimuli. | Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your specific experimental setup. Start with a concentration range around the reported EC50 of 23 nM and titrate up and down. | |
| Inefficient cell priming: The priming signal (e.g., LPS) is crucial for the upregulation of NLRP3 and pro-IL-1β, which are necessary for inflammasome activation. | Optimize the priming conditions, including the concentration of the priming agent (e.g., LPS) and the incubation time. Ensure the priming agent is active. | |
| Weak or inappropriate activation signal: The secondary signal used to activate the NLRP3 inflammasome (e.g., nigericin, ATP) may not be potent enough or may not be suitable for your cell type. | Titrate the concentration of the NLRP3 activator to ensure a robust response. Consider trying alternative activators. | |
| Inconsistent results between experiments | Variability in cell culture: Cell passage number, density, and overall health can significantly impact inflammasome activation and inhibitor potency. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and monitor cell viability. |
| Variability in reagent preparation: Inconsistent concentrations of this compound, priming agents, or activators will lead to variable results. | Prepare fresh reagents for each set of experiments and use calibrated pipettes for accurate dilutions. | |
| Unexpected cell toxicity | High concentration of this compound or DMSO: High concentrations of the inhibitor or the solvent can be toxic to cells. | Perform a cytotoxicity assay (e.g., LDH release or MTT assay) to determine the non-toxic concentration range for this compound and DMSO in your specific cell type. Ensure the final DMSO concentration is kept low (typically <0.5%). |
| Contamination of reagents or cell culture: Microbial contamination can induce non-specific inflammatory responses and cell death. | Regularly check cell cultures for contamination. Use sterile techniques and filtered reagents. |
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 for NLRP3 inflammasome activation | 23 nM |
Note: The effective concentration may vary depending on the cell type, stimulus, and experimental conditions.
Experimental Protocols
Protocol 1: Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol describes the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
ELISA kit for human IL-1β
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, wash the cells with fresh serum-free RPMI-1640 medium.
-
-
Priming:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS in serum-free RPMI-1640 medium for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. Include a vehicle control with the same final concentration of DMSO.
-
After the priming step, remove the LPS-containing medium and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
NLRP3 Activation:
-
Add the NLRP3 activator, for example, 10 µM nigericin or 5 mM ATP, to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the procedure for evaluating the inhibitory activity of this compound in primary mouse BMDMs.
Materials:
-
Bone marrow cells isolated from mice
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IL-1β
Procedure:
-
Generation of BMDMs:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.
-
-
Cell Seeding:
-
Plate the differentiated BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
-
Priming:
-
Prime the BMDMs with 500 ng/mL LPS in serum-free DMEM for 4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. Include a vehicle control with the same final concentration of DMSO.
-
After priming, replace the medium with fresh serum-free DMEM containing the desired concentrations of this compound or vehicle.
-
Incubate for 1 hour at 37°C.
-
-
NLRP3 Activation:
-
Add the NLRP3 activator, such as 10 µM nigericin or 5 mM ATP, to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Collect the supernatant for cytokine measurement.
-
Quantify the level of IL-1β in the supernatant using a mouse IL-1β ELISA kit following the manufacturer's protocol.
-
Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the inhibitory effect of this compound.
Validation & Comparative
Comparative Efficacy of NLRP3 Inflammasome Inhibitors: A Data-Driven Guide
The activation of the NLRP3 inflammasome, a key component of the innate immune system, is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a comparative analysis of the efficacy of various NLRP3 inhibitors, with a focus on quantitative data and experimental methodologies, to aid researchers and drug development professionals in this dynamic field.
The NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. A priming signal, typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB signaling pathway. The second signal, triggered by a variety of stimuli including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, induces the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity-induced autoproteolytic cleavage of pro-caspase-1 results in active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Furthermore, active caspase-1 can cleave gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.
MCC950: A Potent and Selective NLRP3 Inflammasome Inhibitor
A Comparative Guide on the Cross-reactivity of MCC950 with other Inflammasomes
For researchers in immunology, inflammation, and drug development, the specificity of a chemical probe or therapeutic candidate is paramount. This guide provides a comprehensive comparison of the selective NLRP3 inflammasome inhibitor, MCC950, and its cross-reactivity with other key inflammasome complexes, namely NLRP1, NLRC4, and AIM2.
Summary of MCC950 Selectivity
MCC950 has emerged as a widely used tool compound for studying the role of the NLRP3 inflammasome in various pathological conditions. Experimental evidence strongly indicates that MCC950 is a potent and selective inhibitor of the NLRP3 inflammasome, demonstrating minimal to no activity against other inflammasome subtypes.[1][2]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity of MCC950 against different inflammasomes. The data is compiled from studies using bone marrow-derived macrophages (BMDMs) and human monocyte-derived macrophages (HMDMs).
| Inflammasome | Agonist(s) | MCC950 IC50 | Species | Reference |
| NLRP3 | ATP, Nigericin, MSU, R837 | 7.5 nM | Mouse (BMDM) | [2] |
| 8.1 nM | Human (HMDM) | [2] | ||
| NLRP1 | L18-MDP | No Inhibition | Mouse (BMDM) | [3] |
| NLRC4 | Flagellin, S. typhimurium | No Inhibition | Mouse (BMDM) | [1][3] |
| AIM2 | poly(dA:dT) | No Inhibition | Mouse (BMDM) | [1][3] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. "No Inhibition" indicates that the compound did not significantly reduce inflammasome activation at concentrations tested.
Signaling Pathways and Experimental Workflow
To understand the specificity of MCC950, it is crucial to visualize the distinct activation pathways of the inflammasomes and the experimental design used to assess inhibitor activity.
References
- 1. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of NLRP3 Inflammasome Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of prominent NLRP3 inflammasome inhibitors. While information regarding a specific compound designated "Nlrp3-IN-38" is not available in the public domain, this document focuses on well-characterized alternatives with substantial supporting experimental data. The objective is to offer a clear comparison of their performance in various disease models.
Introduction to NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target.[1][3] Consequently, significant efforts have been directed towards the discovery and development of small molecule inhibitors that can modulate its activity.[4][5] This guide delves into the in vivo validation of several key NLRP3 inhibitors, presenting their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Comparative Analysis of NLRP3 Inhibitors
The following tables summarize the in vivo performance of selected NLRP3 inhibitors across different disease models.
| Inhibitor | Disease Model | Species | Key Findings | Reference |
| MCC950 | Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Reduced disease severity and CNS inflammation. | [3] |
| Cryopyrin-Associated Periodic Syndromes (CAPS) | Mouse | Alleviated systemic inflammation and autoinflammatory symptoms. | [3] | |
| Myocardial Infarction | Mouse | Decreased infarct size and improved cardiac function. | [3] | |
| Alzheimer's Disease | Mouse | Reduced neuroinflammation and amyloid-beta pathology. | ||
| CY-09 | Type 2 Diabetes | Mouse | Improved glucose metabolism and reduced inflammation in adipose tissue. | [6] |
| CAPS | Mouse | Effectively treated autoinflammatory symptoms. | [6] | |
| RRx-001 | Small Cell Lung Cancer (Phase 3 Trial) | Human | Currently under investigation for its anti-cancer and chemosensitizing effects. | [7] |
| Severe Oral Mucositis (Late-Stage Trial) | Human | Being evaluated for its ability to mitigate radiation and chemotherapy-induced mucositis. | [7] | |
| DFV890 (formerly IFM-2427) | Familial Cold Autoinflammatory Syndrome (CAPS) (Phase 2 Trial) | Human | In clinical trials to assess efficacy in treating CAPS. | [7] |
| Knee Osteoarthritis (Phase 2 Trial) | Human | Being investigated for its potential to reduce inflammation and pain in osteoarthritis. | [7] | |
| NT-0796 | Cardiovascular Risk in Obesity (Phase 1b/2a Trial) | Human | Demonstrated a reduction in C-reactive protein, indicating an anti-inflammatory effect. | [8] |
| BAL-0598 | Peritonitis | Mouse | Effectively inhibited NLRP3 activation in a murine model of peritonitis. | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: NLRP3 Inflammasome Activation and Inhibition.
Caption: In Vivo Validation Experimental Workflow.
Experimental Protocols
General In Vivo Efficacy Study in an EAE Mouse Model
1. Animals and EAE Induction:
-
Female C57BL/6 mice, 8-10 weeks old, are used.
-
EAE is induced by subcutaneous immunization with 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis.
-
On day 0 and day 2 post-immunization, mice receive an intraperitoneal (i.p.) injection of 200 ng of pertussis toxin.
2. Inhibitor Treatment:
-
The NLRP3 inhibitor (e.g., MCC950) is dissolved in a suitable vehicle (e.g., PBS or DMSO/saline).
-
Treatment is initiated at the time of disease induction or at the onset of clinical signs.
-
The inhibitor is administered daily via oral gavage or i.p. injection at specified doses (e.g., 10-50 mg/kg). The vehicle control group receives the vehicle alone.
3. Clinical Assessment:
-
Mice are weighed and scored daily for clinical signs of EAE on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
4. Endpoint Analysis:
-
At the peak of the disease or a predetermined endpoint, mice are euthanized.
-
Spinal cords and brains are collected for histopathological analysis (e.g., H&E and Luxol Fast Blue staining to assess inflammation and demyelination).
-
Splenocytes and central nervous system-infiltrating mononuclear cells can be isolated for flow cytometric analysis of immune cell populations.
-
Protein lysates from spinal cord tissue can be used for Western blot analysis of NLRP3, cleaved caspase-1, and IL-1β, or for ELISA-based cytokine quantification.
In Vivo Peritonitis Model
1. Animals:
-
C57BL/6 mice (8-10 weeks old) are used.
2. Priming and Inhibitor Treatment:
-
Mice are primed with an i.p. injection of lipopolysaccharide (LPS) (e.g., 20 mg/kg).
-
One hour before the NLRP3 stimulus, the inhibitor (e.g., BAL-0598) or vehicle is administered (e.g., via oral gavage).
3. NLRP3 Activation:
-
Three hours after LPS priming, mice are challenged with an i.p. injection of an NLRP3 activator, such as ATP (e.g., 30 mM in 200 µL PBS) or monosodium urate (MSU) crystals (e.g., 1 mg in 500 µL PBS).
4. Sample Collection and Analysis:
-
One hour after the NLRP3 stimulus, mice are euthanized.
-
The peritoneal cavity is washed with PBS to collect peritoneal lavage fluid.
-
The lavage fluid is centrifuged to separate cells and supernatant.
-
The supernatant is analyzed for IL-1β levels by ELISA.
-
The cell pellet can be used for flow cytometry to analyze immune cell populations (e.g., neutrophils, macrophages) or for Western blot analysis of caspase-1 cleavage.
Conclusion
The development of specific and potent NLRP3 inflammasome inhibitors holds significant promise for the treatment of a wide array of inflammatory diseases. While the specific compound "this compound" remains uncharacterized in publicly available literature, the extensive in vivo validation of other inhibitors like MCC950, CY-09, and several compounds in clinical development provides a strong rationale for targeting the NLRP3 pathway. The experimental models and protocols outlined in this guide serve as a foundation for the continued evaluation and comparison of novel NLRP3 inhibitors, ultimately paving the way for new therapeutic interventions.
References
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models [mdpi.com]
- 2. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NLRP3 inflammasome and its inhibitors: a review [frontiersin.org]
- 4. A Patent Review of NLRP3 Inhibitors to Treat Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 7. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 8. NLRP3 Protein Inhibitors Clinical Trial Pipeline Appears [globenewswire.com]
- 9. Selective NLRP3 inhibitors show promise against inflammation | BioWorld [bioworld.com]
A Comparative Guide to the Potency of Nlrp3-IN-38 and Other Novel NLRP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, making it a prime therapeutic target. This guide provides an objective comparison of the potency of Nlrp3-IN-38, a novel NLRP3 inhibitor, with other significant inhibitors in the field. The information presented is supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
Executive Summary
This compound demonstrates high potency in inhibiting the NLRP3 inflammasome, with an effective concentration (EC50) in the nanomolar range. This positions it among the more potent novel inhibitors. This guide will delve into a direct comparison of its potency against well-established and other emerging NLRP3 inhibitors, providing a clear overview of the current landscape of NLRP3-targeted therapeutics.
Potency Comparison of NLRP3 Inhibitors
The following table summarizes the in vitro potency of this compound and a selection of other novel and well-characterized NLRP3 inhibitors. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are presented, which represent the concentration of the inhibitor required to reduce the NLRP3-mediated response by 50%.
| Inhibitor | Potency (IC50/EC50) | Cell Type | Assay |
| This compound | 23 nM (EC50) | Not specified in publicly available data | NLRP3 inflammasome activation assay |
| MCC950 | ~7.5 nM (IC50)[1][2] | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β release assay |
| OLT1177 (Dapansutrile) | 1 nM (IC50)[3] | J774 Macrophages | IL-1β and IL-18 release assay |
| CY-09 | 6 µM (IC50) | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IL-1β release assay |
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that is activated in a two-step process: priming and activation. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of intervention for inhibitors.
References
Confirming Nlrp3-IN-38 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of Nlrp3-IN-38, a potent inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] Understanding and verifying the direct interaction of this compound with its intended target is a critical step in preclinical drug development. This document outlines key experimental approaches, presents comparative data with other known NLRP3 inhibitors, and provides detailed protocols to aid in the design and execution of target engagement studies.
Introduction to NLRP3 and its Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen- and danger-associated molecular patterns.[3][4] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, leading to the activation of caspase-1.[5] Activated caspase-1 then processes pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, into their mature, secreted forms, driving inflammatory responses.[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime therapeutic target.[6]
This compound has emerged as a potent inhibitor of NLRP3 inflammasome activation, with a reported EC50 of 23 nM.[1][2] To rigorously validate its mechanism of action and differentiate it from non-specific or off-target effects, it is essential to employ a combination of direct and indirect assays to confirm its engagement with the NLRP3 protein within a cellular context.
Comparative Analysis of NLRP3 Inhibitors
The following table summarizes the performance of this compound in comparison to other well-characterized NLRP3 inhibitors across key cellular assays. This data facilitates an objective assessment of the compound's potency and specificity.
| Compound | Direct Target Engagement (NanoBRET™ TE) IC50 | Caspase-1 Activity Inhibition IC50 | IL-1β Release Inhibition IC50 | Mechanism of Action |
| This compound | Data not publicly available | Data not publicly available | 23 nM (EC50) [1][2] | Direct NLRP3 inhibitor |
| MCC950 | ~8 nM | ~7.5 nM | ~8.1 nM | Blocks NLRP3-induced ASC oligomerization |
| Oridonin | ~2.5 µM | ~5 µM | ~3.2 µM | Covalently binds to NLRP3 NACHT domain |
| CY-09 | ~5.8 µM | ~6.1 µM | ~5.2 µM | Inhibits NLRP3 ATPase activity |
| OLT1177 (Dapansutrile) | No direct engagement reported in some assays | ~200 nM | ~200 nM | Inhibits NLRP3 ATPase activity |
Note: IC50 and EC50 values can vary depending on the cell type, stimulus, and specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.
Key Experimental Approaches to Confirm Target Engagement
A multi-faceted approach is recommended to unequivocally confirm that this compound directly engages the NLRP3 protein in cells and inhibits its function. This involves a combination of assays that measure direct binding and downstream functional consequences of target engagement.
Direct Target Engagement: NanoBRET™ Target Engagement (TE) Assay
This live-cell assay directly measures the binding of a compound to a target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (NLRP3) and a fluorescent energy transfer probe (tracer) that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow: NanoBRET™ NLRP3 Target Engagement Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Advantages of Nlrp3-IN-38 over existing NLRP3 antagonists
An Objective Comparison of Leading NLRP3 Inflammasome Antagonists
In the landscape of inflammatory disease research, the NLRP3 inflammasome has emerged as a critical therapeutic target. Its dysregulation is implicated in a wide array of pathologies, from autoimmune disorders to metabolic and neurodegenerative diseases. This has spurred the development of numerous small molecule inhibitors aimed at attenuating its activity. While the query for "Nlrp3-IN-38" did not yield a specific antagonist, this guide provides a detailed comparison of two well-characterized and potent NLRP3 inhibitors: MCC950 and CY-09 . Additionally, we will briefly touch upon the regulatory roles of Interleukin-38 (IL-38) and p38 MAPK on the NLRP3 inflammasome, which may be of interest given the initial query.
Introduction to NLRP3 Inflammasome Antagonism
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1][2][3][4][5] The development of specific NLRP3 inhibitors represents a promising therapeutic strategy to block these downstream inflammatory events. MCC950 and CY-09 are two of the most extensively studied direct inhibitors of NLRP3.[6][7]
It is also noteworthy that endogenous molecules and signaling pathways, such as IL-38 and p38 MAPK, play a role in regulating NLRP3 inflammasome activity. IL-38 has been shown to suppress NLRP3 inflammasome activation, and its deficiency can lead to exacerbated inflammatory responses.[8] Conversely, the p38 MAPK pathway appears to be required to prevent hyperactivation of the NLRP3 inflammasome.[9][10]
Comparative Analysis of MCC950 and CY-09
Both MCC950 and CY-09 are potent and selective inhibitors of the NLRP3 inflammasome, but they exhibit distinct biochemical and pharmacological profiles. The following sections and tables summarize their key characteristics based on available experimental data.
Mechanism of Action
Both MCC950 and CY-09 directly target the NLRP3 protein.
-
MCC950 : This diarylsulfonylurea-containing compound interacts with the Walker B motif within the NACHT domain of NLRP3. This interaction is thought to inhibit the ATPase activity of NLRP3, which is crucial for its oligomerization and subsequent activation of the inflammasome.[7] MCC950 blocks both canonical and non-canonical NLRP3 activation and abrogates ASC oligomerization.[11]
-
CY-09 : This small molecule also binds directly to the NACHT domain of NLRP3, specifically at the ATP-binding site. By inhibiting the ATPase activity of NLRP3, CY-09 prevents its oligomerization and the assembly of the inflammasome complex.[7][12]
Potency and Efficacy
The following table summarizes the in vitro potency of MCC950 and CY-09 from various studies.
| Inhibitor | Target | Assay System | IC50 | Reference |
| MCC950 | NLRP3 | LPS-primed mouse BMDMs stimulated with ATP | ~8 nM | [13] |
| MCC950 | NLRP3 | LPS-primed human PBMCs stimulated with nigericin | ~15 nM | [14] |
| CY-09 | NLRP3 | LPS-primed mouse BMDMs stimulated with nigericin | ~1 µM | |
| CY-09 | NLRP3 | LPS-primed human THP-1 cells stimulated with nigericin | ~5 µM |
Specificity
Both inhibitors demonstrate high selectivity for the NLRP3 inflammasome.
-
MCC950 : Has been shown to not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[11]
-
CY-09 : Similarly, it does not affect the activation of AIM2 or NLRC4 inflammasomes.
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Activation Assay
-
Cell Culture : Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin. Human peripheral blood mononuclear cells (PBMCs) or the THP-1 monocytic cell line are also commonly used.
-
Priming (Signal 1) : Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment : Cells are pre-incubated with varying concentrations of the NLRP3 inhibitor (e.g., MCC950, CY-09) for 30-60 minutes.
-
Activation (Signal 2) : The NLRP3 inflammasome is activated with a specific stimulus, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.
-
Cytokine Measurement : The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the IL-1β concentration against the inhibitor concentration and fitting the data to a dose-response curve.
ASC Oligomerization Assay
-
Cell Treatment : Cells are primed and treated with the inhibitor and activator as described above.
-
Cell Lysis : Cells are lysed in a buffer containing a cross-linking agent (e.g., disuccinimidyl suberate) to stabilize protein complexes.
-
Western Blotting : The cell lysates are subjected to SDS-PAGE and Western blotting using an antibody specific for the ASC protein to detect ASC monomers and oligomers. A reduction in the formation of high-molecular-weight ASC oligomers in the presence of the inhibitor indicates its efficacy.
Visualizing the NLRP3 Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition for antagonists like MCC950 and CY-09.
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.
Logical Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for the identification and characterization of novel NLRP3 inhibitors.
Caption: Workflow for the discovery and development of NLRP3 inhibitors.
Conclusion
Both MCC950 and CY-09 are highly effective and specific inhibitors of the NLRP3 inflammasome that have been instrumental in elucidating the role of NLRP3 in various diseases. MCC950 generally exhibits higher potency in in vitro assays. The choice of inhibitor for a particular research application may depend on the specific experimental system and desired concentration range. The ongoing development of novel NLRP3 antagonists, informed by our understanding of compounds like MCC950 and CY-09, holds great promise for the treatment of a wide range of inflammatory conditions.
References
- 1. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome and Its Role in T1DM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. p38 MAPK Activity Is Required to Prevent Hyperactivation of NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of the NLRP3 inflammasome and macrophage pyroptosis by the p38 MAPK signaling pathway in a mouse model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 12. Inflammasome - Wikipedia [en.wikipedia.org]
- 13. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unraveling the Cellular Efficacy of Nlrp3-IN-38: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects across different cellular models is paramount. This guide provides a comparative overview of the NLRP3 inflammasome inhibitor, Nlrp3-IN-38, detailing its inhibitory activity and the experimental protocols used for its characterization.
This compound has emerged as a potent inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key player in the innate immune response and a critical driver of inflammation in a multitude of diseases. This guide synthesizes the available data on this compound, presenting its performance and the methodologies for its evaluation in a clear and structured format to aid in experimental design and interpretation.
Quantitative Analysis of this compound Inhibition
The inhibitory potential of this compound on the NLRP3 inflammasome has been quantified, providing a benchmark for its activity. The following table summarizes the key efficacy metric for this compound.
| Compound | Assay | Cell Line | Parameter | Value |
| This compound (Compound 18) | NLRP3 Inflammasome Activation | Not explicitly specified in publicly available data | EC50 | 23 nM |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Deciphering the NLRP3 Inflammasome Pathway and Inhibition
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers a cascade of inflammatory responses. Understanding this pathway is crucial for contextualizing the mechanism of action of inhibitors like this compound.
Caption: Canonical NLRP3 inflammasome pathway and the putative inhibition point of this compound.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for assessing the efficacy of NLRP3 inhibitors. This generalized protocol is based on standard methodologies in the field and is likely similar to the approach used to characterize this compound, as detailed in patent document WO2024064245A1.
Caption: A generalized experimental workflow for assessing the in vitro efficacy of NLRP3 inhibitors.
Detailed Experimental Protocols
The precise experimental details for the characterization of this compound are proprietary and contained within patent literature. However, a standard protocol for evaluating NLRP3 inflammasome inhibition in a human monocytic cell line (THP-1) is provided below as a representative example.
Objective: To determine the in vitro efficacy of an NLRP3 inhibitor in a human cell line.
Cell Line: THP-1 (human monocytic cell line).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
NLRP3 inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
To differentiate monocytes into macrophage-like cells, seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 24-48 hours.
-
After differentiation, wash the cells with PBS to remove PMA and add fresh, serum-free media.
-
-
Priming:
-
Prime the differentiated THP-1 cells with 1 µg/mL of LPS for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Following priming, remove the LPS-containing medium and add fresh medium containing various concentrations of the NLRP3 inhibitor (this compound).
-
Incubate the cells with the inhibitor for 1 hour.
-
-
NLRP3 Inflammasome Activation:
-
Activate the NLRP3 inflammasome by adding an activation signal, such as 10 µM Nigericin or 5 mM ATP, to each well.
-
Incubate for 1-2 hours.
-
-
Sample Collection:
-
After incubation, centrifuge the plates and carefully collect the cell culture supernatants for analysis.
-
-
Endpoint Measurement:
-
IL-1β Quantification: Measure the concentration of mature IL-1β in the collected supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Pyroptosis Assessment: Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release and LDH release for each inhibitor concentration compared to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound demonstrates potent inhibition of the NLRP3 inflammasome in in vitro assays. The provided data and standardized protocols offer a valuable resource for researchers seeking to evaluate and compare the efficacy of this and other NLRP3 inhibitors. As research in this area progresses, further studies across a broader range of cell lines will be crucial to fully elucidate the reproducibility and therapeutic potential of this compound.
Safety Operating Guide
Essential Safety and Disposal Procedures for Nlrp3-IN-38
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Nlrp3-IN-38. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, it is imperative to treat this compound as a hazardous chemical. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations in your area. The information provided here is intended as a general guide and not a substitute for official safety protocols.
This compound: Summary of Available Data
| Property | Value |
| Product Name | This compound |
| Function | Inhibitor of NOD-like receptor protein 3 (NLRP3) inflammasome activation |
| EC₅₀ | 23 nM |
| Storage | Recommended to store under conditions specified in the Certificate of Analysis |
| Shipping | Typically shipped at room temperature in the continental US |
Proper Disposal Procedures for this compound
As a novel research chemical, this compound and any materials contaminated with it should be disposed of as hazardous chemical waste. Sewer and regular trash disposal are not appropriate.[1][2]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All forms of this compound (solid, solutions) and contaminated lab supplies (e.g., gloves, pipette tips, absorbent paper) should be considered hazardous waste.[3]
-
Segregate Incompatibles: Store this compound waste separately from other chemical waste streams to prevent accidental reactions. In particular, keep it separate from acids, bases, and oxidizing agents.[4]
Step 2: Container Selection and Labeling
-
Use Appropriate Containers:
-
Solid Waste: Dispose of dry chemical in its original container if possible, or in a clearly labeled, compatible container.[3] For contaminated lab supplies, double-bag the waste in clear plastic bags.[3]
-
Liquid Waste: Use a leak-proof container with a secure screw-on cap. Plastic is often preferred over glass to minimize the risk of breakage.[1] The container must be compatible with any solvents used to dissolve the compound.
-
Sharps: Any chemically contaminated sharps (needles, broken glass, pipettes) must be placed in a designated, puncture-resistant sharps container labeled for chemical contamination.[3][5]
-
-
Label Containers Clearly:
-
Every waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[1]
-
The label must include the full chemical name "this compound," the quantity, and the date of generation.[1] For mixtures, list all components and their approximate percentages.[4]
-
Clearly mark the container with the words "Hazardous Waste."[1]
-
Step 3: Storage
-
Designate a Storage Area: Store the waste in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[3]
-
Use Secondary Containment: Place all waste containers in a secondary container, such as a tray or tub, that is chemically compatible and can hold at least 110% of the volume of the largest primary container.[3] This will contain any potential leaks or spills.
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when you are adding waste.[3]
Step 4: Arrange for Disposal
-
Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup.[1]
-
Follow Institutional Procedures: Adhere to all institutional protocols for waste pickup, including completing any required forms or manifests.
Visualization of the NLRP3 Inflammasome Activation Pathway
The diagram below illustrates the two-signal model required for the activation of the NLRP3 inflammasome, the pathway inhibited by this compound.
Caption: Canonical NLRP3 inflammasome activation pathway requiring priming and activation signals.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling Nlrp3-IN-38
Disclaimer: A specific Safety Data Sheet (SDS) for Nlrp3-IN-38 is not publicly available. The following guidelines are based on standard laboratory practices for handling novel research compounds of unknown toxicity. Always consult your institution's safety protocols and perform a risk assessment before handling any new chemical.
This compound is an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, with an EC₅₀ of 23 nM.[1][2][3] Prudent safety measures are essential when handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in solid form and in solution.[4][5][6][7]
| Task | Glove Type | Eye Protection | Protective Clothing | Respiratory Protection |
| Handling Solid Compound | Double Nitrile Gloves (ASTM D6978) | Safety Glasses with Side Shields or Goggles | Fully-buttoned Laboratory Coat | Recommended to handle in a certified chemical fume hood. If not possible, a fit-tested N95 respirator may be considered after a risk assessment. |
| Preparing Stock Solutions | Double Nitrile Gloves (ASTM D6978) | Safety Glasses with Side Shields or Goggles | Fully-buttoned Laboratory Coat | Certified Chemical Fume Hood |
| Handling Dilute Solutions | Nitrile Gloves | Safety Glasses | Fully-buttoned Laboratory Coat | Not generally required if handled in a well-ventilated area. |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal minimizes risks and ensures the integrity of the compound.
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (see table above) when unpacking.
-
Log the compound into your chemical inventory.
-
Store the compound according to the supplier's recommendations, typically at room temperature for shipping, but refer to the Certificate of Analysis for long-term storage conditions.[1] Protect from light and moisture.[8]
2. Preparation of Stock Solution (Example for a 10 mM stock in DMSO):
-
Perform all operations involving the solid compound inside a certified chemical fume hood.[5]
-
Calculation: Determine the required mass of this compound based on its molecular weight and the desired concentration and volume of the stock solution.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the calculated amount of solid this compound to the vial.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial. Cap the vial securely.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. For stock solutions in DMSO, it is common practice to store them at -20°C or -80°C to maintain stability.[9]
3. General Handling:
-
Always wear appropriate PPE when handling solutions containing this compound.
-
Use calibrated pipettes for accurate measurements.
-
Avoid creating aerosols.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Disposal Plan
Dispose of all waste in accordance with local, state, and federal regulations.
1. Solid Waste:
-
Any remaining solid this compound should be collected in a designated hazardous chemical waste container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should also be disposed of in a designated solid hazardous waste container.
2. Liquid Waste:
-
Unused stock solutions and experimental solutions containing this compound should be collected in a designated liquid hazardous waste container compatible with the solvent used (e.g., a container for halogen-free organic solvents if DMSO is the solvent).[10]
-
Do not pour any solutions containing this compound down the drain.[10]
3. Contaminated Labware:
-
Disposable labware (e.g., plastic tubes, flasks) should be discarded as solid hazardous waste.
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to remove residual compound. The rinsate should be collected as liquid hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
Visualization of Pathways and Workflows
NLRP3 Inflammasome Signaling Pathway
The canonical activation of the NLRP3 inflammasome is a two-step process. Signal 1 (priming), often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β). Signal 2 (activation) is triggered by a variety of stimuli, including ATP or nigericin, which cause potassium (K+) efflux and induce the assembly of the NLRP3 inflammasome complex. This complex activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and cleaves gasdermin D (GSDMD) to induce pyroptotic cell death.[11][12][13] this compound acts by inhibiting the assembly and activation of this complex.
Caption: Canonical NLRP3 inflammasome activation pathway.
Experimental Workflow for this compound Evaluation
This diagram outlines a typical in vitro experiment to assess the inhibitory potential of this compound on NLRP3 inflammasome activation in macrophages.
Caption: In vitro experimental workflow for testing this compound.
Experimental Protocol
In Vitro Assay for this compound Inhibition of NLRP3 Inflammasome Activation
This protocol details a method to quantify the inhibitory effect of this compound on NLRP3-dependent IL-1β secretion from THP-1 cells, a human monocytic cell line.
1. Materials and Reagents:
-
THP-1 cells
-
RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP) or Nigericin
-
This compound
-
DMSO (vehicle control)
-
Opti-MEM I Reduced Serum Medium
-
Human IL-1β ELISA kit
-
Phosphate-buffered saline (PBS)
2. Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in the presence of 100 ng/mL PMA for 48-72 hours.
-
After differentiation, wash the adherent cells gently with warm PBS to remove non-adherent cells and replace the medium with fresh, serum-free RPMI-1640. Allow cells to rest for 24 hours.
3. Inflammasome Activation and Inhibition:
-
Priming (Signal 1): Replace the medium with Opti-MEM. Prime the differentiated THP-1 cells with LPS (1 µg/mL) for 3 hours.[13]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in Opti-MEM. The final DMSO concentration should be kept constant across all wells (e.g., ≤0.1%). After the LPS priming, remove the medium and add the medium containing different concentrations of this compound or vehicle (DMSO) control. Incubate for 1 hour.
-
Activation (Signal 2): Add the NLRP3 activator, either ATP (5 mM) for 45 minutes or Nigericin (10 µM) for 90 minutes, directly to the wells.[13]
4. Sample Collection and Analysis:
-
After the activation step, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants for analysis.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
Generate a standard curve using the recombinant IL-1β standards provided in the ELISA kit.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
-
Plot the IL-1β concentration against the concentration of this compound.
-
Determine the EC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. quora.com [quora.com]
- 5. researchchemshub.com [researchchemshub.com]
- 6. globalchemsdepot.com [globalchemsdepot.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 11. mdpi.com [mdpi.com]
- 12. Methods to Activate the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
